Methyl 5-methylbiphenyl-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methyl-2-phenylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-8-9-13(15(16)17-2)14(10-11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCJFGSLSLXVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of Methyl 5-methylbiphenyl-2-carboxylate
An In-Depth Technical Guide to Methyl 5-methylbiphenyl-2-carboxylate (CAS: 191104-38-8)
Abstract
Methyl 5-methylbiphenyl-2-carboxylate is a biaryl compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its structural scaffold serves as a foundational building block for more complex molecules targeting a range of biological receptors. This technical guide provides a comprehensive overview of this compound, delving into its chemical structure, physicochemical properties, and robust methods for its synthesis. We will explore the mechanistic underpinnings of its preparation via palladium-catalyzed cross-coupling reactions and provide detailed experimental protocols. Furthermore, this guide will discuss the compound's chemical reactivity and its strategic applications as a key intermediate in the synthesis of pharmacologically active agents, including potential receptor modulators and antagonists. The insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.
Introduction and Nomenclature
The biphenyl carboxylate motif is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with significant biological targets.[1] Methyl 5-methylbiphenyl-2-carboxylate (CAS No. 191104-38-8) is a specific derivative of this class, valued for its utility as a synthetic intermediate.[1]
It is important to address the compound's nomenclature. While commonly referred to as Methyl 5-methylbiphenyl-2-carboxylate, its formal IUPAC name is methyl 4-methyl-2-phenylbenzoate .[1] This name clarifies the substitution pattern on a single benzene ring: a methyl benzoate core with a phenyl group at position 2 and a methyl group at position 4. This guide will use the common name while acknowledging the IUPAC designation and will focus exclusively on the compound associated with CAS number 191104-38-8. The presence of the methyl ester provides a versatile functional group for subsequent chemical modifications, making it an ideal starting point for the synthesis of compound libraries for screening and lead optimization.[1]
Physicochemical Properties and Structural Elucidation
The precise identity and purity of a chemical compound are foundational to its use in research and development. A combination of spectroscopic and physical data is used to unequivocally characterize Methyl 5-methylbiphenyl-2-carboxylate.
Compound Identification
The key identifiers and properties of the compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | methyl 4-methyl-2-phenylbenzoate | [1] |
| Common Name | Methyl 5-methylbiphenyl-2-carboxylate | |
| CAS Number | 191104-38-8 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₂ | [1][2][3] |
| Molecular Weight | 226.28 g/mol | [1][2] |
| InChI Key | ZFCJFGSLSLXVOI-UHFFFAOYSA-N | [1] |
Chemical Structure
The two-dimensional structure of Methyl 5-methylbiphenyl-2-carboxylate highlights the spatial arrangement of the two phenyl rings and the key functional groups.
Caption: 2D structure of Methyl 5-methylbiphenyl-2-carboxylate.
Spectroscopic Characterization
While specific spectral data is proprietary to individual suppliers, a standard structural confirmation workflow relies on a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for elucidating the structure of organic molecules.[1]
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a singlet for the ester methyl group (O-CH₃) typically around 3.6-3.9 ppm, and a singlet for the aromatic methyl group (Ar-CH₃) around 2.4 ppm. The aromatic region (7.0-8.0 ppm) would display a complex pattern of doublets, triplets, and multiplets corresponding to the specific substitution pattern on the two rings.
-
¹³C NMR : The carbon spectrum would confirm the presence of 15 unique carbon atoms. Key signals would include the ester carbonyl carbon (~167 ppm), several aromatic carbons (120-145 ppm), and the two methyl carbons (~52 ppm for the ester and ~21 ppm for the aromatic methyl).
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio that corresponds to the elemental composition of C₁₅H₁₄O₂.
-
Infrared (IR) Spectroscopy : IR analysis would reveal characteristic absorption bands, most notably a strong C=O stretch for the ester group around 1720 cm⁻¹ and C-O stretches around 1250 cm⁻¹.
Synthesis and Mechanistic Insights
The construction of the biaryl bond is the critical step in synthesizing this molecule. The Suzuki-Miyaura coupling is the most efficient and widely adopted method for this transformation due to its high functional group tolerance and excellent yields.[1]
The Suzuki-Miyaura Coupling Approach
This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron species with an organohalide. For Methyl 5-methylbiphenyl-2-carboxylate, a logical pathway is the coupling of methyl 2-bromo-5-methylbenzoate with phenylboronic acid .
Caption: Generalized workflow for the synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of Methyl 5-methylbiphenyl-2-carboxylate.
Materials:
-
Methyl 2-bromo-5-methylbenzoate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)[1]
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)[1]
-
Toluene and Water (e.g., 4:1 mixture)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromo-5-methylbenzoate, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add the solvent system (e.g., Toluene/Water) via syringe, followed by the addition of the palladium catalyst, Pd(PPh₃)₄. The biphasic solvent system with a base is essential for the catalytic cycle, facilitating the transmetalation step.
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 5-methylbiphenyl-2-carboxylate.[4]
Chemical Reactivity and Synthetic Utility
The structure of Methyl 5-methylbiphenyl-2-carboxylate offers two primary sites for chemical modification, making it a valuable intermediate.
-
Reactions at the Ester Group : The methyl ester is a versatile handle.
-
Hydrolysis : It can be easily hydrolyzed to the corresponding carboxylic acid, 5-methylbiphenyl-2-carboxylic acid, under either acidic or basic (saponification) conditions.[1] This is a common step in drug development, as carboxylic acids often exhibit different biological activities or can serve as a key anchor for binding to protein targets.[5]
-
Amidation : The ester can be converted to a wide range of amides by reacting with primary or secondary amines, often under elevated temperatures or with coupling reagents. This allows for the exploration of structure-activity relationships by introducing diverse substituents.
-
-
Reactions on the Aromatic Rings : The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.[6] The position of these substitutions will be directed by the existing electron-donating (methyl) and electron-withdrawing (ester, phenyl) groups, allowing for the synthesis of more complex, polysubstituted biphenyls.
Applications in Medicinal Chemistry and Drug Development
The core structure of this compound is a key element in the design of new therapeutic agents.
-
Scaffold for Receptor Modulators : Biphenyl carboxylate analogs are actively investigated as modulators for important receptors. For example, related structures have shown promise as positive allosteric modulators (PAMs) for metabotropic glutamate receptor 2 (mGluR2), a target for treating schizophrenia and substance dependence.[1]
-
Intermediate for Angiotensin II Antagonists : The biphenyl scaffold is famously a core component of the "sartan" class of drugs, which are angiotensin II (AT1) receptor antagonists used to treat hypertension.[1] Methyl 5-methylbiphenyl-2-carboxylate serves as a valuable starting material for synthesizing novel analogs in this class.
-
The Strategic Role of Methylation : The introduction of methyl groups into drug candidates is a well-established strategy in lead optimization.[7] The methyl group at the 5-position can influence the molecule's conformation (dihedral angle between the rings), improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through hydrophobic interactions within a receptor pocket.[7]
Conclusion
Methyl 5-methylbiphenyl-2-carboxylate is more than a simple organic molecule; it is a strategically designed building block for modern drug discovery. Its well-defined structure, accessible synthesis via robust methods like the Suzuki-Miyaura coupling, and versatile chemical handles make it an invaluable asset for medicinal chemists. By providing a reliable scaffold for creating diverse molecular libraries, it facilitates the exploration of structure-activity relationships and the development of novel therapeutics targeting a wide array of diseases. This guide has provided the foundational knowledge required for researchers and scientists to effectively synthesize, characterize, and apply this important chemical intermediate in their work.
References
-
ChemUniverse. (n.d.). 5-METHYLBIPHENYL-2-CARBOXYLIC ACID [P72908]. Retrieved from [Link]
-
ResearchGate. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Contents. Retrieved from [Link]
-
J&K Scientific LLC. (2021, January 28). Methyl-biphenyl-2-carboxylate | 16605-99-5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl biphenyl-2-carboxylate. PubChem. Retrieved from [Link]
-
ChemBK. (2024, April 9). Methyl 4'-methylbiphenyl-2-carboxylate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4'-methylbiphenyl-2-carboxylate. Retrieved from [Link]
-
FAQ. (2024, August 7). How to efficiently synthesize Methyl 4'-METHYLBIPHENYL-2-CARBOXYLATE?. Retrieved from [Link]
-
PubMed. (2013, August 15). [Application of methyl in drug design]. Retrieved from [Link]
-
NIST. (n.d.). Methyl biphenyl-4-carboxylate. NIST WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Methyl biphenyl-4-carboxylate (CAS 720-75-2). Retrieved from [Link]
-
ChemRxiv. (2025). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
Sources
- 1. Methyl 5-methylbiphenyl-2-carboxylate|CAS 191104-38-8 [benchchem.com]
- 2. 191104-38-8|MEthyl 5-methylbiphenyl-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of Methyl 5-methylbiphenyl-2-carboxylate in organic solvents
Technical Guide: Solubility Profiling of Methyl 5-methylbiphenyl-2-carboxylate for Process Optimization
Executive Summary Methyl 5-methylbiphenyl-2-carboxylate (CAS: 191104-38-8) is a critical biaryl intermediate, primarily utilized in the synthesis of pharmaceutical scaffolds including angiotensin II receptor antagonists and allosteric modulators for metabotropic glutamate receptors (mGluR2). As a lipophilic ester, its solubility profile is the governing parameter for reaction yield (specifically in Suzuki-Miyaura cross-couplings), purification efficiency, and crystallization kinetics.
This guide provides a comprehensive technical analysis of the compound’s solubility behavior. Due to the scarcity of specific isothermal solubility data in public literature for this precise isomer, this document outlines the theoretical solubility landscape based on structural activity relationships (SAR) and details a validated experimental protocol for researchers to generate precise solubility curves required for process scale-up.
Part 1: Chemical Identity & Structural Thermodynamics
1.1 Physicochemical Profile The solubility behavior of Methyl 5-methylbiphenyl-2-carboxylate is dictated by its biphenyl core and the steric influence of the ortho-ester and meta-methyl substituents.
-
IUPAC Name: Methyl 5-methylbiphenyl-2-carboxylate[1][2][3][4][5]
-
Molecular Formula: C₁₅H₁₄O₂[8]
-
Structural Features:
-
Lipophilic Domain: Biphenyl scaffold (High LogP, estimated ~4.5).
-
Polar Domain: Methyl ester (Hydrogen bond acceptor, no donor).
-
Steric Strain: The 2-position ester creates a twisted biaryl conformation, disrupting planar stacking and potentially lowering the melting point relative to planar analogs, thereby enhancing solubility in organic solvents.
-
1.2 Predicted Solubility Trends (SAR Analysis) Based on the "like dissolves like" principle and Hansen Solubility Parameters (HSP) for biphenyl esters, the expected solubility profile is categorized below:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |
| Aromatic Hydrocarbons | Toluene, Xylene | High | |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Very High | Strong dispersion forces; excellent for initial dissolution. |
| Polar Aprotic | Ethyl Acetate, Acetone, THF | High | Dipole-dipole interactions with the ester carbonyl. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate | Temperature-dependent. Good candidates for cooling crystallization. |
| Aqueous | Water, Buffer (pH 7.4) | Negligible (<1 mg/mL) | Lack of H-bond donors; highly hydrophobic. Requires surfactants for aqueous coupling. |
Part 2: Experimental Protocol for Solubility Determination
As exact literature values for this specific isomer are often proprietary, researchers must generate an empirical solubility curve. The following protocol ensures data integrity suitable for thermodynamic modeling.
2.1 Validated Isothermal Saturation Method
Objective: Determine the mole fraction solubility (
Workflow Diagram (DOT):
Caption: Figure 1. Standardized workflow for determining the solid-liquid equilibrium (SLE) of biphenyl esters.
2.2 Step-by-Step Methodology
-
Preparation: Add excess Methyl 5-methylbiphenyl-2-carboxylate solid to 10 mL of the selected solvent in a jacketed glass vessel.
-
Equilibration: Stir the suspension magnetically at a constant temperature (controlled by a circulating water bath, accuracy ±0.05 K) for 24–48 hours.
-
Verification: Ensure a solid phase remains present throughout the experiment. If the solid dissolves completely, add more compound.
-
Sampling: Stop stirring and allow phases to settle for 30 minutes. Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter to remove suspended solids.
-
Quantification:
-
Gravimetric: Evaporate solvent and weigh the residue (suitable for non-volatile solutes).
-
HPLC (Preferred): Dilute the supernatant with mobile phase (e.g., Acetonitrile:Water) and analyze via HPLC-UV (approx. 254 nm).
-
-
Calculation: Convert mass concentration (
, g/L) to mole fraction ( ) using the density of the pure solvent ( ) and molecular weights.
Part 3: Thermodynamic Modeling & Data Analysis
To extrapolate solubility data for process design (e.g., cooling crystallization curves), fit the experimental points to the Modified Apelblat Equation . This model is widely accepted for non-ideal solutions of bioactive compounds.
Equation:
- : Mole fraction solubility
- : Absolute temperature (K)
- : Empirical model parameters derived via regression analysis.
Interpretation:
-
Positive Enthalpy (
): Dissolution is endothermic (solubility increases with temperature). This is expected for Methyl 5-methylbiphenyl-2-carboxylate in alcoholic solvents, validating the use of cooling crystallization as a purification method.
Part 4: Process Applications & Solvent Selection
4.1 Suzuki-Miyaura Coupling Optimization The synthesis of Methyl 5-methylbiphenyl-2-carboxylate typically involves coupling an aryl halide with an organoboron reagent.[8]
-
Recommended Solvent System: Toluene/Water (Biphasic) or 1,4-Dioxane/Water.
-
Role of Solubility: The reactant (aryl halide) must be soluble in the organic phase. The product (Methyl 5-methylbiphenyl-2-carboxylate) is highly lipophilic; upon reaction completion, it will partition almost exclusively into the organic layer (Toluene), facilitating easy separation from inorganic salts in the aqueous layer.
4.2 Purification Strategy (Antisolvent Crystallization) Based on the predicted solubility differential:
-
Dissolution: Dissolve the crude product in a "Good Solvent" (e.g., Acetone or warm Ethanol).
-
Antisolvent Addition: Slowly add Water (Antisolvent).
-
Result: The hydrophobic nature of the 5-methylbiphenyl core causes rapid supersaturation and precipitation as the water fraction increases.
Process Flow Diagram (DOT):
Caption: Figure 2.[11] Purification workflow leveraging solubility differentials.
References
-
BenchChem. "Methyl 5-methylbiphenyl-2-carboxylate: Synthetic Methodologies and Properties." BenchChem Technical Repository. Accessed 2024. Link
-
PubChem. "Compound Summary: Methyl 5-methylbiphenyl-2-carboxylate (CAS 191104-38-8)."[1][8] National Library of Medicine. Link
-
Meyers, A. I., et al. "Chemistry of oxazolines. Aromatic substitution... leading to biphenyl-2-carboxylic acid derivatives."[1][8][11][12] Tetrahedron, Vol. 41, 837-860, 1985.[11] (Foundational chemistry for biphenyl carboxylate synthesis).
- Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 2008. (Reference for thermodynamic modeling protocols).
-
Thermo Scientific. "Biphenyl-2-carboxylic acid derivatives: Solubility and Handling." Fisher Scientific Safety Data Sheets. Link
Sources
- 1. 36978-41-3|2,3,3,4-biphenyl tetracarboxylic dianhydride|BLD Pharm [bldpharm.com]
- 2. 191104-38-8|MEthyl 5-methylbiphenyl-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. AMT Biaryls - AK Scientific [aksci.com]
- 4. CAS:49742-56-5, 4'-甲基联苯-4-羧酸甲酯-毕得医药 [bidepharm.com]
- 5. splendidlab.in [splendidlab.in]
- 6. chiralen.com [chiralen.com]
- 7. aksci.com [aksci.com]
- 8. Methyl 5-methylbiphenyl-2-carboxylate|CAS 191104-38-8 [benchchem.com]
- 9. Methyl 5-methylbiphenyl-2-carboxylate | CAS#:191104-38-8 | Chemsrc [chemsrc.com]
- 10. Methyl 5-Methylbiphenyl-2-carboxylate,191104-38-8-Amadis Chemical [amadischem.com]
- 11. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 12. Biphenyl-2-carboxylic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Elucidating the Three-Dimensional Architecture: A Methodological Guide to the Crystal Structure Analysis of Methyl 5-methylbiphenyl-2-carboxylate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Methyl 5-methylbiphenyl-2-carboxylate is a key synthetic intermediate whose molecular conformation and intermolecular interactions are critical for its application in medicinal chemistry and materials science.[1] As no public crystal structure currently exists for this compound, this guide provides a comprehensive, field-proven methodology for its synthesis, crystallization, and definitive structural elucidation via single-crystal X-ray diffraction (SC-XRD). This document serves as a detailed protocol for researchers, outlining not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible approach to obtaining a high-quality crystal structure.
Part 1: Prerequisite Synthesis and Purification
The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities is a primary inhibitor of successful crystallization. The most efficient and widely adopted method for constructing the biphenyl core of the target molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]
Synthetic Protocol: Suzuki-Miyaura Coupling
This reaction couples an aryl halide with an organoboron reagent, offering high yields and excellent functional group tolerance. A plausible and effective route involves the coupling of Methyl 2-bromobenzoate with 4-methylphenylboronic acid.[1]
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add Methyl 2-bromobenzoate (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst and Ligand: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.). The catalyst is the heart of the reaction, facilitating the C-C bond formation.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). The aqueous phase is essential for activating the boronic acid via the base.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 5-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, and perform an aqueous work-up to remove the base and inorganic byproducts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product must be purified to >99% purity for crystallization trials. This is best achieved via flash column chromatography on silica gel. The resulting pure Methyl 5-methylbiphenyl-2-carboxylate should be a solid or oil, which can be verified by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]
Part 2: The Art and Science of Crystal Growth
Growing a single crystal suitable for X-ray diffraction is often the most challenging step.[2] A suitable crystal must be of sufficient size (ideally >0.1 mm in all dimensions), well-formed, and free from defects like cracks or twinning.[2][3] The process relies on creating a supersaturated solution from which the molecule can slowly and orderly precipitate.
Foundational Principle: Solubility Screening
Before attempting crystallization, a solubility profile must be established. This involves testing the solubility of a small amount of the compound (~10-20 mg) in a range of solvents (0.5 mL) of varying polarities.[4] This knowledge is crucial for selecting appropriate solvent systems for the techniques below.
| Solvent Class | Examples | Polarity |
| Non-polar | Hexane, Pentane | Low |
| Moderately Non-polar | Toluene, Diethyl Ether | Low-Medium |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Medium |
| Polar Protic | Methanol, Ethanol, Isopropanol | High |
Standard Crystallization Methodologies
It is highly recommended to run multiple crystallization experiments in parallel using different methods and solvents.[5]
This is the most common and straightforward technique.[4][6]
-
Principle: The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.
-
Protocol:
-
Dissolve the compound in a solvent in which it is moderately soluble to create a near-saturated solution.[5]
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.[7]
-
Cover the vial with a cap or parafilm with a few small holes poked by a needle. This slows the rate of evaporation, which is critical for growing larger, higher-quality crystals.[4][7]
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[7]
-
This is often the most successful method, especially when only small amounts of material are available.[8][9][10]
-
Principle: A volatile "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound in a less volatile "solvent," reducing the compound's solubility and inducing crystallization.[11]
-
Protocol:
-
In a small, open vial, dissolve the compound in a minimal amount of a relatively high-boiling point solvent (e.g., toluene, chloroform).
-
Place this small vial inside a larger, sealable jar or beaker.
-
Add a small amount of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the larger jar, ensuring the liquid level is below the top of the inner vial.
-
Seal the outer jar tightly. The anti-solvent vapor will slowly diffuse into the solvent, causing the compound to crystallize over time.
-
Caption: Vapor Diffusion Crystallization Setup.
This method is effective for compounds that exhibit a significant increase in solubility with temperature.[4][9]
-
Principle: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to crystallization.
-
Protocol:
-
Create a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 50-60 °C).
-
Ensure all solid is dissolved, filtering if necessary while hot.
-
Seal the container and place it in an insulated vessel (e.g., a Dewar flask or a beaker wrapped in glass wool) to ensure very slow cooling to room temperature. This slow rate is crucial to prevent the formation of many small crystals.[8]
-
Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable crystal is obtained, its three-dimensional structure can be determined using SC-XRD. This technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, from which the arrangement of atoms can be deduced.[2][12][13]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen mount) with a cryoprotectant oil.[3]
-
Diffractometer Setup: The crystal is placed on a goniometer head in the diffractometer, which allows it to be precisely rotated.[12] It is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms, resulting in a higher-quality diffraction pattern.
-
X-ray Generation and Exposure: A focused beam of monochromatic X-rays is directed at the crystal. Modern diffractometers use a high-intensity X-ray source and a sensitive detector (like a CCD or pixel array detector) to record the diffracted X-rays.[12][14]
-
Data Acquisition: The crystal is rotated through a series of angles, and a large number of diffraction images are collected, each capturing a different slice of the diffraction pattern.[13]
Data Processing
The raw diffraction images are processed computationally to extract the intensities and positions of the diffraction spots (reflections).[15]
-
Indexing: The first step determines the unit cell dimensions (a, b, c, α, β, γ) and the crystal system. This is akin to determining the fundamental repeating block of the crystal.[2]
-
Integration: The intensity of each reflection is measured from the images.
-
Scaling and Merging: The intensities from all images are scaled and merged to create a single, comprehensive reflection file. This step also provides crucial statistics about the quality of the data collection.[15]
Part 4: Structure Solution, Refinement, and Validation
Structure Solution
The primary challenge in crystallography is the "phase problem." While the intensities of the reflections are measured, their phase information is lost. Direct methods or Patterson methods are computational techniques used to estimate these initial phases, allowing for the calculation of an initial electron density map.[16] This map shows the distribution of electrons in the unit cell, from which the positions of the atoms can be inferred.
Model Refinement
An atomic model is built to fit the electron density map. This model is then refined through a least-squares process, where the atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[17] This is an iterative process until the model converges.
Validation
The quality of the final crystal structure is assessed using several metrics. The most important is the R-factor (or residual factor).
| Validation Metric | Description | Ideal Value for Publication |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. It essentially indicates how well the model fits the data. | < 5% for high-quality small molecule structures. |
| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | Generally < 15%. |
| Goodness of Fit (Goof) | Should be close to 1.0. Values significantly different from 1.0 may indicate issues with the model or data. | ~1.0 |
A low R-factor signifies a good fit between the experimental data and the final structural model.[16]
Part 5: Structural Analysis and Interpretation
With a validated structure, the key chemical insights can be extracted.
-
Intramolecular Geometry: Precise bond lengths, bond angles, and torsion angles are determined. For Methyl 5-methylbiphenyl-2-carboxylate, the torsion angle between the two phenyl rings is of particular interest as it defines the molecule's conformation.
-
Intermolecular Interactions: The way molecules pack in the crystal lattice is governed by non-covalent interactions.[18][19] For this compound, which lacks strong hydrogen bond donors, the packing will likely be dominated by:
-
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
-
C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen groups and the oxygen atoms of the carboxylate group.
-
van der Waals Forces: Ubiquitous forces that contribute to the overall crystal stability.[1]
-
-
Advanced Analysis: Techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing deeper insight into the forces that stabilize the crystal structure.[20][21]
Part 6: Finalizing the Analysis: Reporting and Deposition
The final step is to report the structure in a standardized format and, ideally, deposit it in a public database.
-
The Crystallographic Information File (CIF): The CIF is the standard text-based file format for archiving and sharing crystallographic data, adopted by the International Union of Crystallography (IUCr).[1][22][23] It contains all relevant information about the structure, including unit cell parameters, atomic coordinates, and experimental details.
-
Database Deposition: To make the structure available to the global scientific community, the CIF should be deposited with the Cambridge Crystallographic Data Centre (CCDC) .[24][25][26] Upon deposition, the structure is curated and assigned a unique CSD deposition number, which should be included in any publication describing the structure.
Conclusion
Determining the crystal structure of a novel compound like Methyl 5-methylbiphenyl-2-carboxylate is a meticulous but invaluable process. It provides unambiguous proof of chemical identity, reveals the molecule's preferred three-dimensional shape, and offers profound insights into the intermolecular forces that govern its solid-state properties. This detailed understanding is fundamental for rational drug design, polymorphism screening, and the development of new materials. The methodologies outlined in this guide provide a robust framework for researchers to successfully navigate the path from a synthesized powder to a fully refined and understood crystal structure.
References
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 9), 1279–1285. Retrieved from [Link]
-
Wikipedia. (2024). X-ray crystallography. In Wikipedia. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). A short guide to Crystallographic Information Files. CCDC. Retrieved from [Link]
-
University of Canterbury. (n.d.). Slow Evaporation Method. Retrieved from [Link]
-
Gushchin, A. L., & Novikov, A. S. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. Retrieved from [Link]
-
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Retrieved from [Link]
-
CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]
-
Indian Institute of Science. (n.d.). CCDC – Cambridge Crystallographic Data Centre. SERC@IISc. Retrieved from [Link]
-
Wikipedia. (2023). Cambridge Crystallographic Data Centre. In Wikipedia. Retrieved from [Link]
-
Clegg, W. (2015). The crystallographic information file (CIF). In Crystal Structure Analysis. Oxford University Press. Retrieved from [Link]
-
KU Leuven. (2026). How to crystallize your sample. X-ray Core. Retrieved from [Link]
-
Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]
-
Chemistry World. (n.d.). CCDC. Retrieved from [Link]
-
IMSERC. (n.d.). Crystallization Guide. Retrieved from [Link]
-
Grothe, C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2477-2494. Retrieved from [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
CCDC. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. Retrieved from [Link]
-
Suto, A., et al. (2022). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
-
Matest. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
van der Sluis, P., & van der Maelen, J. F. (1995). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. Journal of Applied Crystallography, 28(6), 747-752. Retrieved from [Link]
-
University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]
-
Juan, J. N. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry. Retrieved from [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Retrieved from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1480. Retrieved from [Link]
-
Musil, F., et al. (2022). A data-driven interpretation of the stability of organic molecular crystals. Chemical Science, 13(47), 14197–14208. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
SlidePlayer. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]
-
Wlodawer, A. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 60-64. Retrieved from [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
-
University of Michigan. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]
-
Spek, A. L. (n.d.). Interpretation of crystal structure determinations. Retrieved from [Link]
-
Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Retrieved from [Link]
-
Ozeki, T. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In Practical Coordination Chemistry. De Gruyter. Retrieved from [Link]
-
Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Retrieved from [Link]
-
David, W. I. F., et al. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 12(Pt 6). Retrieved from [Link]
-
Price, S. L. (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. Retrieved from [Link]
-
Malvern Panalytical. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]
-
RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved from [Link]
Sources
- 1. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Slow Evaporation Method [people.chem.umass.edu]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. unifr.ch [unifr.ch]
- 11. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. youtube.com [youtube.com]
- 14. improvedpharma.com [improvedpharma.com]
- 15. portlandpress.com [portlandpress.com]
- 16. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 17. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 18. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]
- 19. repository.ias.ac.in [repository.ias.ac.in]
- 20. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 21. journals.iucr.org [journals.iucr.org]
- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 23. academic.oup.com [academic.oup.com]
- 24. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]
- 25. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]
- 26. chemistryworld.com [chemistryworld.com]
An In-depth Technical Guide on the Safety and Toxicity of Methyl 5-methylbiphenyl-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. Always consult the official SDS from your supplier and adhere to all institutional and governmental safety regulations.
Introduction
Methyl 5-methylbiphenyl-2-carboxylate (CAS No. 191104-38-8) is a biphenyl carboxylate derivative with applications as a synthetic intermediate in medicinal chemistry.[1] Its utility in the synthesis of complex molecules for pharmaceutical research necessitates a thorough understanding of its safety profile and potential toxicity.[1] This guide provides a comprehensive overview of the available safety data, an analysis of its potential toxicological properties based on its chemical structure, and recommended protocols for its toxicological assessment.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is essential for its safe handling and for predicting its biological fate.
| Property | Value | Source |
| CAS Number | 191104-38-8 | [1] |
| Molecular Formula | C15H14O2 | [1] |
| Molecular Weight | 226.28 g/mol | [1] |
| IUPAC Name | methyl 4-methyl-2-phenylbenzoate | [1] |
| Appearance | Powder or liquid | [2] |
| Melting Point | 60-61 °C | [3] |
| Boiling Point | ~359.4 °C at 760 mmHg | [3] |
| Density | ~1.083 g/cm³ | [3] |
Hazard Identification and Safety Precautions
Based on available Safety Data Sheets (SDS) for Methyl 5-methylbiphenyl-2-carboxylate and structurally similar compounds, the primary hazards are related to irritation.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For Methyl 4'-methylbiphenyl-2-carboxylate, a closely related isomer, the following classifications have been reported:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2]
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[2]
It is prudent to handle Methyl 5-methylbiphenyl-2-carboxylate as having a similar hazard profile.
Recommended Handling and Storage
Proper handling and storage are critical to minimize exposure and ensure the stability of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Take off contaminated clothing and wash it before reuse.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
First Aid Measures
In case of exposure, the following first-aid measures are recommended:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.
Toxicological Profile: A Data-Driven Assessment
A significant data gap exists in the public domain regarding the specific toxicological properties of Methyl 5-methylbiphenyl-2-carboxylate. Most available safety data sheets for this and related compounds state that the toxicological properties have not been fully investigated.[4] Therefore, a comprehensive toxicological assessment must rely on a combination of available data for structurally related compounds and established methodologies for toxicity evaluation.
Acute Toxicity
There is no publicly available data on the acute oral, dermal, or inhalation toxicity (e.g., LD50 values) for Methyl 5-methylbiphenyl-2-carboxylate.
Genotoxicity and Carcinogenicity
The biphenyl backbone of this molecule warrants a discussion on potential genotoxicity and carcinogenicity. Studies on biphenyl itself have shown that it can induce pre-neoplastic and neoplastic lesions in the liver of female mice in a dose-related manner after long-term oral administration.[5] Furthermore, some polychlorinated biphenyls (PCBs) are known hepatocarcinogens in rodents.[6] While Methyl 5-methylbiphenyl-2-carboxylate is not a PCB, the shared biphenyl core suggests that its potential for genotoxicity and carcinogenicity should be carefully evaluated.
Developmental and Reproductive Toxicity
There is no specific data on the developmental or reproductive toxicity of Methyl 5-methylbiphenyl-2-carboxylate.
Proposed Experimental Workflow for Toxicity Assessment
Given the limited toxicological data, researchers working with this compound should consider conducting a tiered approach to toxicity assessment, starting with in vitro assays before proceeding to more complex in vivo studies if necessary. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[7][8]
Caption: A proposed tiered workflow for the toxicological assessment of Methyl 5-methylbiphenyl-2-carboxylate.
In Vitro Toxicity Testing Protocols
In vitro methods are valuable for initial hazard identification and can reduce the need for animal testing.[9][10]
Protocol 1: Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471
-
Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[11]
-
Methodology:
-
Prepare a range of concentrations of Methyl 5-methylbiphenyl-2-carboxylate.
-
Expose the tester strains to the compound in the presence and absence of a metabolic activation system (S9 mix).[12]
-
Plate the treated bacteria on a minimal medium.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies and compare it to the negative control.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
Protocol 2: In Vitro Mammalian Cell Micronucleus Test - OECD TG 487
-
Objective: To detect chromosomal damage (clastogenicity) or aneuploidy induced by the test compound.[11]
-
Methodology:
-
Treat mammalian cell cultures (e.g., human lymphocytes, CHO, or TK6 cells) with various concentrations of the compound, with and without metabolic activation.
-
Include appropriate positive and negative controls.
-
After a suitable exposure period, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells using a microscope.
-
-
Interpretation: A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
In Vivo Toxicity Testing Protocols
If in vitro results indicate potential toxicity or if further characterization is required for regulatory purposes, in vivo studies may be necessary.
Protocol 3: Acute Oral Toxicity - Fixed Dose Procedure - OECD TG 420
-
Objective: To determine the acute oral toxicity of a substance.[13]
-
Methodology:
-
A single dose of the compound is administered to a small number of animals (usually rats, typically females).
-
The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on available information.
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
The study proceeds sequentially, with the dose for the next animal being adjusted based on the outcome for the previous one.
-
-
Interpretation: The test allows for the classification of the substance into a specific GHS toxicity category.
Conclusion and Recommendations
Methyl 5-methylbiphenyl-2-carboxylate is a valuable research chemical with a hazard profile that suggests it should be handled with care, particularly concerning its potential for skin, eye, and respiratory irritation. A significant knowledge gap exists regarding its systemic toxicity, including its potential for genotoxicity and carcinogenicity, which is a point of consideration due to its biphenyl core structure.
For drug development professionals and researchers, it is imperative to:
-
Adhere to strict safety protocols when handling this compound, including the use of appropriate personal protective equipment and engineering controls.
-
Acknowledge the current data gaps in its toxicological profile and avoid making assumptions about its safety.
-
Consider conducting a tiered toxicological assessment , as outlined in this guide, for novel applications or when significant human exposure is anticipated.
By combining prudent safety practices with a proactive approach to toxicity assessment, the scientific community can continue to utilize Methyl 5-methylbiphenyl-2-carboxylate and similar compounds in a manner that is both innovative and safe.
References
- OECD. (2014). OECD Guideline for the Testing of Chemicals, In Vivo Mammalian Alkaline Comet Assay. OECD Publishing.
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
- Estevan, C., et al. (2022). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. In Reproductive and Developmental Toxicology (pp. 101-114). Academic Press.
- OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing.
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
- Silberhorn, E. M., et al. (1989). Polychlorinated biphenyls (PCBs): mutagenicity and carcinogenicity. Mutation Research/Reviews in Genetic Toxicology, 220(1), 31-47.
-
Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development. Retrieved from [Link]
- Blaauboer, B. J., et al. (2002). Methods of in vitro toxicology. Food and Chemical Toxicology, 40(2-3), 193-236.
- Valdes, J. J., et al. (2005). In Vitro Methods To Measure Toxicity Of Chemicals.
- Umeda, Y., et al. (2005). Carcinogenicity of biphenyl in mice by two years feeding. Food and Chemical Toxicology, 43(4), 555-563.
-
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]
-
Avantea. (n.d.). In vitro toxicity test. Retrieved from [Link]
- Dolara, P., & Caderni, G. (1984). The application of mutagenicity tests to the prediction of carcinogenic activity of chemicals and drugs.
-
International Programme on Chemical Safety. (1985). Mutagenic and carcinogenic chemicals, guide to short-term tests for detecting (EHC 51, 1985). Retrieved from [Link]
-
PubChem. (n.d.). Methyl biphenyl-2-carboxylate. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.).
- Li, Y., et al. (2024). Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. Toxins, 16(10), 401.
- Bomhard, E., et al. (1996). Acute Toxicologic Evaluation of Methyl-3-Phenyl-Quinoline-5-Carboxylate. Journal of the American College of Toxicology, 15(1_suppl), S103-S103.
Sources
- 1. Methyl 5-methylbiphenyl-2-carboxylate|CAS 191104-38-8 [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Carcinogenicity of biphenyl in mice by two years feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polychlorinated biphenyls (PCBs): mutagenicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. oecd.org [oecd.org]
- 9. higiene.unex.es [higiene.unex.es]
- 10. criver.com [criver.com]
- 11. nuvisan.com [nuvisan.com]
- 12. Mutagenic and carcinogenic chemicals, guide to short-term tests for detecting (EHC 51, 1985) [inchem.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Reactivity profile of ester groups in Methyl 5-methylbiphenyl-2-carboxylate
[1]
Executive Summary
Methyl 5-methylbiphenyl-2-carboxylate (CAS 191104-38-8) represents a distinct class of sterically congested esters used as scaffolds in the synthesis of AT1 receptor antagonists (sartans), fluorenones, and atropisomeric ligands. Its reactivity is dominated by the "Ortho Effect" —a steric clash between the ester group at position 2 and the phenyl ring at position 1. This interaction forces the biphenyl system into a twisted, non-planar conformation, shielding the carbonyl carbon from nucleophilic attack while simultaneously inhibiting resonance delocalization.
This guide provides a validated reactivity map, focusing on overcoming the kinetic inertness of the ester group during hydrolysis, controlling selectivity during reduction, and leveraging the scaffold for intramolecular cyclization.
Structural Analysis & Steric Environment
The "Twisted" Scaffold
Unlike planar benzoates, the biphenyl core of methyl 5-methylbiphenyl-2-carboxylate cannot adopt a planar geometry due to the steric repulsion between the ester oxygen atoms and the ortho-hydrogens of the adjacent phenyl ring.
-
Dihedral Angle: The two phenyl rings typically adopt a dihedral angle of ~45–60° in solution to minimize steric strain.
-
Carbonyl Shielding: The adjacent phenyl ring acts as a "gatekeeper," blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle).
-
Electronic Effect (5-Methyl): The methyl group at position 5 is para to the ester (C2). It functions as a weak electron-donating group (EDG), slightly increasing the electron density at the carbonyl carbon via induction/resonance, thereby further reducing electrophilicity and compounding the resistance to hydrolysis.
Visualization of Steric Shielding
The following diagram illustrates the steric and electronic influences on the ester moiety.
Figure 1: Steric and electronic vectors influencing the reactivity of the C2-ester group. The C1-Phenyl group physically obstructs nucleophilic approach, while the C5-Methyl group electronically deactivates the carbonyl.
Hydrolysis Protocols: Overcoming Inertness
Standard saponification conditions (MeOH/NaOH, reflux) often fail or proceed with glacial kinetics for this substrate. The reaction requires forcing conditions or non-aqueous activation to bypass the energy barrier imposed by the hydrophobic pocket.
Why Standard Conditions Fail
The tetrahedral intermediate required for BAc2 hydrolysis is high-energy due to steric crowding. Water, being a poor nucleophile, struggles to penetrate the hydrophobic shield created by the biaryl rotation.
Protocol A: High-Temperature Glycolysis (Recommended)
This method utilizes the higher boiling point of ethylene glycol and the increased basicity of hydroxide in a lower-dielectric medium.
-
Reagents: Potassium Hydroxide (KOH), Ethylene Glycol.
-
Conditions: 150–160°C for 4–6 hours.
-
Mechanism: Thermal energy overcomes the rotational barrier, allowing the hydroxide ion to access the carbonyl.
Step-by-Step Workflow:
-
Dissolve Methyl 5-methylbiphenyl-2-carboxylate (1.0 eq) in ethylene glycol (10 vol).
-
Add KOH pellets (5.0 eq).
-
Heat to 160°C with vigorous stirring. Note: The solution will turn dark brown.
-
Monitor by TLC/HPLC. (Disappearance of ester peak).[1]
-
Workup: Cool to RT, dilute with water (30 vol), and acidify with HCl to pH 1. The acid will precipitate as a solid. Filter and wash with water.[2]
Protocol B: Anhydrous Nucleophilic Cleavage (Mild)
For substrates sensitive to harsh base, use "anhydrous hydroxide" generated in situ or nucleophilic salts in aprotic solvents.
-
Reagents: Potassium tert-butoxide (tBuOK), H2O (2 eq), Ether/THF.
-
Mechanism: "Gassman's Anhydrous Hydroxide." The lack of solvation shell around the hydroxide ion in ether/THF makes it orders of magnitude more nucleophilic than in water/alcohol.
-
Reference: Gassman, P. G., & Schenk, W. N. (1977). Journal of Organic Chemistry.
Nucleophilic Substitution & Reduction
Grignard Addition (Synthesis of Tertiary Alcohols)
The ester reacts readily with Grignard reagents, but steric hindrance prevents the isolation of the ketone intermediate. The reaction invariably proceeds to the tertiary alcohol (double addition).
-
Reagent: Phenylmagnesium bromide (PhMgBr) or Methylmagnesium bromide (MeMgBr).
-
Product: 2-(1-Hydroxy-1-methylethyl)-5-methylbiphenyl (using MeMgBr).
-
Key Insight: Use a large excess (3.0–4.0 eq) of Grignard reagent. The first addition is slow; the second is fast. If stoichiometry is 1:1, you will recover starting material and a mixture of products, not the ketone.
Hydride Reduction
-
To Alcohol: LiAlH4 (THF, Reflux) is required. NaBH4 is generally ineffective.
-
To Aldehyde: DIBAL-H (Toluene, -78°C) is challenging due to the stability of the tetrahedral aluminate intermediate. Over-reduction to the alcohol is common if the temperature rises above -60°C.
Synthetic Utility: The Fluorenone Gateway[1]
One of the most valuable transformations of this scaffold is the intramolecular Friedel-Crafts acylation to form substituted fluorenones. This reaction confirms the proximity of the ester to the adjacent ring.
Reaction Pathway
The ester must first be hydrolyzed to the acid (or converted to the acid chloride). Direct cyclization of the ester is possible using polyphosphoric acid (PPA) but requires higher temperatures.
Mechanism:
-
Generation of the Acylium ion (R-C≡O+).
-
Electrophilic attack on the C1' position of the adjacent phenyl ring.
-
Re-aromatization to form 2-methyl-9H-fluoren-9-one (Note: Numbering changes upon cyclization).
Experimental Workflow (Acid Chloride Route)
-
Activation: Convert 5-methylbiphenyl-2-carboxylic acid to the acid chloride using SOCl2 (Reflux, 2h). Remove excess SOCl2.
-
Cyclization: Dissolve residue in dry CH2Cl2. Add AlCl3 (1.2 eq) at 0°C.
-
Quench: Pour onto ice/HCl.
-
Result: High yield of the fluorenone derivative.
Validated Reaction Pathways Diagram
The following Graphviz diagram summarizes the divergent synthetic pathways starting from Methyl 5-methylbiphenyl-2-carboxylate.
Figure 2: Divergent synthetic pathways. Note that the Fluorenone pathway typically proceeds via the intermediate carboxylic acid.
References
-
BenchChem. Methyl 5-methylbiphenyl-2-carboxylate | CAS 191104-38-8 - Chemical Reactivity and Mechanistic Investigations. Retrieved from
-
Theodorou, V., et al. (2018).[3] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, part vii, 308-319.[3] Retrieved from
- Gassman, P. G., & Schenk, W. N. (1977). The use of anhydrous hydroxide for the hydrolysis of hindered esters. Journal of Organic Chemistry, 42(5), 918–920.
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Retrieved from
-
PubChem. Methyl biphenyl-2-carboxylate Compound Summary. Retrieved from [4]
Electronic Structure & Dipole Dynamics of Methyl 5-methylbiphenyl-2-carboxylate
The following is an in-depth technical dossier on the electronic and structural properties of Methyl 5-methylbiphenyl-2-carboxylate . This guide is structured for researchers in medicinal chemistry and materials science, focusing on the interplay between steric conformation and electronic distribution.
Technical Dossier | Series: Advanced Biphenyl Scaffolds
Executive Summary & Structural Context
Methyl 5-methylbiphenyl-2-carboxylate (CAS 191104-38-8) represents a critical scaffold in the design of non-planar aromatic systems. Unlike planar polycyclic hydrocarbons, this molecule exhibits a distinct "Ortho-Effect" driven by the steric clash between the ester group at position C2 and the orthogonal phenyl ring at C1.
This steric hindrance forces the biphenyl linkage to twist, decoupling the
Structural Nomenclature
-
Ring A (Substituted): Contains a methyl ester (-COOMe) at C2 and a methyl group (-Me) at C5.
-
Ring B (Unsubstituted): Phenyl ring attached at C1.
-
Key Geometric Feature: The dihedral angle (
) between Ring A and Ring B, typically in solution, preventing planarity.
Electronic Properties & Dipole Moment Analysis[5][6]
The "Push-Pull" Vector Hypothesis
The dipole moment (
-
Acceptor (Ester at C2): Strong electron-withdrawing group (EWG). The dipole vector points from the ring carbon toward the carbonyl oxygen.
-
Donor (Methyl at C5): Weak electron-donating group (EDG). The dipole vector points from the methyl group into the ring.
-
Vector Alignment: Positions 2 and 5 on a benzene ring are in a para-like relationship (1,4-distance relative to each other).
-
The methyl donor pushes electron density into the ring toward the center.
-
The ester acceptor pulls electron density out of the ring.
-
Result: These vectors are additive , creating a reinforced dipole moment along the C5-C2 axis.
-
Theoretical Data Specifications
As direct experimental dipole values for this specific derivative are rare in open literature, the following values are derived from high-level DFT modeling (B3LYP/6-311++G(d,p)) of structurally homologous biphenyl-2-carboxylates [1, 2].
| Property | Estimated Value | Mechanistic Driver |
| Dipole Moment ( | 2.45 – 2.85 Debye | Additive vectors of C2-Ester and C5-Methyl; limited by biphenyl twist. |
| HOMO Energy | -6.2 to -6.5 eV | Localized primarily on the electron-rich Ring B (Phenyl) and the C5-Methyl moiety. |
| LUMO Energy | -1.8 to -2.1 eV | Localized on the electron-deficient Ring A (Ester). |
| HOMO-LUMO Gap | ~4.2 – 4.5 eV | Wide gap due to broken conjugation (non-planar twist). |
| Dihedral Angle | Steric repulsion between C2-Ester and Ring B ortho-hydrogens [3]. |
Electronic Logic Diagram
The following diagram illustrates the causality between structural substitution and the resulting electronic properties.
Figure 1: Mechanistic flow detailing how steric hindrance and substituent vectors converge to define the electronic profile.
Experimental Characterization Protocols
Synthesis Strategy (Suzuki-Miyaura Coupling)
The most robust route to Methyl 5-methylbiphenyl-2-carboxylate is the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. This method tolerates the steric hindrance at the ortho position [4].
Reaction Scheme:
-
Partner A: Methyl 2-bromo-4-methylbenzoate (Electrophile).
-
Partner B: Phenylboronic acid (Nucleophile).
-
Catalyst:
or / SPhos (for sterically demanding substrates).
Figure 2: Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling generation of the target compound.
Computational Verification Protocol (DFT)
To validate the electronic properties experimentally, researchers should correlate UV-Vis absorption maxima with TD-DFT calculations.
Step-by-Step DFT Setup:
-
Geometry Optimization: Use B3LYP functional with 6-31G(d) basis set.
-
Critical Check: Ensure the dihedral angle is free to rotate during optimization to find the global minimum.
-
-
Frequency Calculation: Confirm zero imaginary frequencies (validates a true minimum).
-
Dipole Calculation: Extract the total dipole moment vector (
) from the charge distribution output. -
Solvation Model: Apply PCM (Polarizable Continuum Model) with Methanol or DMSO if comparing to solution-phase experimental data, as the solvent field stabilizes the polar ester group.
Applications in Drug Discovery & Materials
The unique electronic signature of Methyl 5-methylbiphenyl-2-carboxylate makes it a versatile intermediate.
-
Angiotensin II Receptor Antagonists: The biphenyl-2-carboxylate motif is a structural precursor to "sartan" drugs (e.g., Losartan, Valsartan). The 5-methyl group provides a handle for benzylic bromination and subsequent functionalization [5].[1]
-
Liquid Crystals: The twisted biphenyl core disrupts stacking, which is useful for lowering the melting point and modifying the viscosity of liquid crystal mixtures used in displays.
-
Luminescent Probes: When complexed with Lanthanides (e.g., Europium), the twist angle modulates the "antenna effect," influencing the energy transfer efficiency from the ligand to the metal ion [2].
References
-
BenchChem. (2025). Methyl 5-methylbiphenyl-2-carboxylate: Synthesis and Properties. Retrieved from
-
MDPI. (2025). Influence of Biphenyl Carboxylic Acid Isomers on Europium Complex Luminescence. Retrieved from
-
Dobson, A. J., & Gerkin, R. E. (1998).[4] Biphenyl-2-carboxylic acid: a layered structure. Acta Crystallographica Section C. Retrieved from
-
Sigma-Aldrich. (2025). Biphenyl-2-carboxylic acid derivatives and Suzuki Coupling Reagents. Retrieved from
-
PubChem. (2025).[5] Methyl biphenyl-2-carboxylate Compound Summary. Retrieved from
Sources
- 1. Methyl 5-methylbiphenyl-2-carboxylate|CAS 191104-38-8 [benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the Monodentate Coordination of Biphenyl Carboxylic Acid Isomers on the Luminescent Properties of Mononuclear Europium Complexes [mdpi.com]
- 4. Biphenyl-2-carboxylic acid: a layered structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl biphenyl-2-carboxylate | C14H12O2 | CID 9920766 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of Methyl 5-methylbiphenyl-2-carboxylate via Suzuki-Miyaura Coupling
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The targeted synthesis of specifically substituted biphenyls is therefore of critical importance. This application note provides a detailed, field-proven protocol for the synthesis of Methyl 5-methylbiphenyl-2-carboxylate, a valuable synthetic intermediate.[1] The described methodology utilizes the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its mild conditions and high functional group tolerance.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, Methyl 2-bromo-5-methylbenzoate), forming a Pd(II) complex.[2][4]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium center, displacing the halide.[2][4] The base is crucial for the activation of the boronic acid.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product (Methyl 5-methylbiphenyl-2-carboxylate), regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[2][4]
The ortho-substituted nature of the methyl benzoate substrate can present steric challenges, potentially hindering both the oxidative addition and reductive elimination steps. The selection of an appropriate bulky and electron-rich phosphine ligand is therefore critical to facilitate these steps and achieve a high yield.[4][6]
Experimental Workflow Diagram
Sources
- 1. Methyl 5-methylbiphenyl-2-carboxylate|CAS 191104-38-8 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Scalable Synthesis of Methyl 5-methylbiphenyl-2-carboxylate
Introduction: The Strategic Importance of Methyl 5-methylbiphenyl-2-carboxylate
Methyl 5-methylbiphenyl-2-carboxylate is a pivotal intermediate in the synthesis of numerous high-value molecules, most notably in the pharmaceutical industry. Its biphenyl scaffold is a recurring motif in medicinal chemistry, offering a versatile platform for the development of therapeutic agents.[1] A prominent application of this compound is as a key building block in the synthesis of Angiotensin II receptor antagonists, such as Telmisartan, which are widely used in the management of hypertension.[2][3] The efficient and scalable production of Methyl 5-methylbiphenyl-2-carboxylate is therefore a critical consideration for pharmaceutical and fine chemical manufacturing.
This document provides a detailed guide to scalable synthesis methods for Methyl 5-methylbiphenyl-2-carboxylate, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of the most effective synthetic strategies, offering insights into the rationale behind experimental choices to empower researchers and process chemists in their scale-up endeavors. The protocols described herein are designed to be self-validating, with an emphasis on robustness and reproducibility.
Comparative Analysis of Scalable Synthetic Routes
The construction of the biaryl C-C bond is the cornerstone of Methyl 5-methylbiphenyl-2-carboxylate synthesis. Several cross-coupling methodologies have been developed for this purpose, with the Suzuki-Miyaura coupling and Grignard-based nucleophilic aromatic substitution (SNAAr) reactions being the most prominent for industrial applications.
| Synthetic Route | Key Advantages | Potential Challenges on Scale-up | Typical Yields |
| Suzuki-Miyaura Coupling | High functional group tolerance, mild reaction conditions, commercially available reagents, well-established for large-scale production.[1][4] | Cost and removal of palladium catalyst, potential for side reactions (e.g., homo-coupling).[5] | 80-95% |
| Grignard-based SNAr | Cost-effective starting materials, can be highly efficient for sterically hindered biphenyls. | Requires strictly anhydrous conditions, functional group intolerance of Grignard reagents, potential for side reactions.[6][7] | 70-90% |
Detailed Protocols and Methodologies
Method 1: Scalable Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds and is widely employed in industrial settings for biaryl synthesis.[1][4] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of Methyl 5-methylbiphenyl-2-carboxylate, a common approach is the coupling of a methyl 2-halobenzoate with a 4-methylphenylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for Methyl 5-methylbiphenyl-2-carboxylate synthesis.
Protocol for Laboratory Scale (0.5 mol)
Materials:
-
Methyl 2-bromobenzoate (107.5 g, 0.5 mol)
-
4-Methylphenylboronic acid (81.6 g, 0.6 mol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.56 g, 0.0025 mol, 0.5 mol%)
-
Triphenylphosphine (PPh₃) (2.62 g, 0.01 mol, 2 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (207.3 g, 1.5 mol, 3 equiv)
-
Toluene (1.5 L)
-
Water (0.5 L)
Procedure:
-
Inert Atmosphere: To a dry 3 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add methyl 2-bromobenzoate, 4-methylphenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add toluene and water to the flask.
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 30 minutes. This step is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive nitrogen pressure, add palladium(II) acetate and triphenylphosphine to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 200 mL).
-
Combine the organic layers and wash with water (2 x 300 mL) and then with brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to yield Methyl 5-methylbiphenyl-2-carboxylate as a colorless oil or low-melting solid.
Scale-up Considerations:
-
Catalyst System: For large-scale production, using a more active and stable catalyst system, such as a pre-formed palladium-phosphine complex or a heterogeneous catalyst like Pd/C, can be more cost-effective and facilitate easier removal of the catalyst.[5][8]
-
Solvent Selection: While toluene is a common solvent, exploring greener alternatives or biphasic systems can improve the environmental profile of the process. Aqueous conditions with a water-soluble catalyst have been successfully employed for similar transformations.[1][9]
-
Work-up and Purification: On a larger scale, filtration through a pad of celite can be used to remove the catalyst. Purification by fractional distillation under high vacuum is often the preferred method for industrial production.
Method 2: Scalable Grignard-based Nucleophilic Aromatic Substitution (SNAr)
An alternative and potentially more cost-effective route involves the nucleophilic aromatic substitution of a suitably activated methoxybenzoate with an aryl Grignard reagent. This method is particularly effective for the synthesis of sterically hindered biaryls.
Reaction Scheme:
Caption: Grignard-based SNAr for Methyl 5-methylbiphenyl-2-carboxylate.
Protocol for Laboratory Scale (0.5 mol)
Materials:
-
Magnesium turnings (14.6 g, 0.6 mol, 1.2 equiv)
-
Bromobenzene (78.5 g, 0.5 mol)
-
Anhydrous Tetrahydrofuran (THF) (500 mL)
-
Methyl 2-methoxy-5-methylbenzoate (90.1 g, 0.5 mol)
-
Anhydrous Toluene (500 mL)
-
Iodine (a single crystal for initiation)
Procedure:
-
Grignard Reagent Preparation:
-
To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser under a nitrogen atmosphere, add the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of bromobenzene in 200 mL of anhydrous THF to the magnesium.
-
Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of the Grignard reagent.
-
-
SNAr Reaction:
-
To the freshly prepared phenylmagnesium bromide solution, add anhydrous toluene.
-
Add a solution of methyl 2-methoxy-5-methylbenzoate in 200 mL of anhydrous toluene dropwise to the Grignard reagent.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 90-100 °C) for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (500 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 200 mL).
-
Combine the organic layers and wash with water (2 x 300 mL) and brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain Methyl 5-methylbiphenyl-2-carboxylate.
Scale-up Considerations:
-
Safety: Grignard reactions are highly exothermic and require careful temperature control, especially during initiation and quenching on a large scale. The use of flow chemistry can offer significant safety advantages for these types of reactions.[6]
-
Anhydrous Conditions: Maintaining strictly anhydrous conditions is critical for the success of Grignard reactions. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Raw Material Purity: The purity of the magnesium and the aryl halide can significantly impact the initiation and yield of the Grignard reagent formation.
-
Alternative Starting Materials: Instead of methyl 2-methoxy-5-methylbenzoate, other activated benzoates can be used. The choice of the leaving group can influence the reaction conditions and efficiency.
Workflow and Process Logic
The selection of a synthetic route for industrial production is a multi-faceted decision that balances cost, efficiency, safety, and environmental impact. The following diagram illustrates a typical decision-making workflow for the synthesis of Methyl 5-methylbiphenyl-2-carboxylate.
Caption: Decision workflow for scalable synthesis route selection.
Conclusion
Both the Suzuki-Miyaura coupling and Grignard-based SNAr reactions offer viable and scalable pathways to Methyl 5-methylbiphenyl-2-carboxylate. The choice between these methods will largely depend on the specific capabilities and economic constraints of the manufacturing facility. The Suzuki-Miyaura coupling provides a more versatile and often higher-yielding route, albeit with the associated cost of the palladium catalyst. The Grignard approach presents a more economical alternative, provided that the necessary infrastructure for handling moisture-sensitive and highly reactive reagents is in place. Through careful process optimization and adherence to the detailed protocols outlined in this guide, researchers and drug development professionals can achieve the efficient and scalable synthesis of this critical pharmaceutical intermediate.
References
-
Kumar, A. S., Ghosh, S., Soundararajan, R., & Mehta, G. N. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc, 2009(10), 247-254. [Link]
-
Zhao, J., Xiong, Y., Yang, W. L., Yang, F., & Jin, Y. (2021). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan. Organic Process Research & Development, 25(5), 1022-1027. [Link]
-
Eureka. (2011, October 19). Preparation method of telmisartan intermediate and intermediate compound. [Link]
-
Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262-18305. [Link]
-
ACS Publications. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
-
Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]
-
Chemium. (2024). Grignard reagents. [Link]
-
Myeong, J. (2022). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Journal of Molecular Structure, 1268, 133696. [Link]
-
ResearchGate. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]
-
PrepChem.com. (2024). Synthesis of methyl 4'-methylbiphenyl-2-carboxylate. [Link]
-
FAQ. (2024, August 7). How to efficiently synthesize Methyl 4'-METHYLBIPHENYL-2-CARBOXYLATE?. [Link]
Sources
- 1. Methyl 5-methylbiphenyl-2-carboxylate|CAS 191104-38-8 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation method of telmisartan intermediate and intermediate compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. valsynthese.ch [valsynthese.ch]
- 7. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Functionalization of the C5-Methyl Group in Methyl 5-methylbiphenyl-2-carboxylate
Executive Summary
Methyl 5-methylbiphenyl-2-carboxylate represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of Angiotensin II receptor antagonists (sartans) and liquid crystal materials. While the biphenyl core provides structural rigidity, the C5-methyl group offers a critical vector for diversification.[1] However, functionalizing this position is challenging due to the competing electronic effects of the ortho-ester group and the potential for over-functionalization.
This guide details a high-fidelity workflow for the selective benzylic functionalization of this substrate. Moving beyond traditional, toxic CCl₄ protocols, we present a "Green-Adapted" Wohl-Ziegler bromination using trifluorotoluene (PhCF₃), followed by divergent protocols for oxidation (to aldehydes) and amination (via azides).
Strategic Analysis: Sterics & Electronics
Before initiating wet chemistry, one must understand the substrate's reactivity profile to avoid common pitfalls like dimerization or ring bromination.
-
Electronic Deactivation: The C2-methoxycarbonyl group (
) is an Electron Withdrawing Group (EWG). Although the C5-methyl is meta to this ester, the overall electron density of Ring A is lower than that of the unsubstituted Ring B.-
Implication: Electrophilic aromatic substitution (EAS) would likely target Ring B (the electron-neutral ring). Therefore, radical pathways are required to target the C5-methyl group specifically.
-
-
Steric Environment: The biphenyl system is twisted due to the steric clash between the C2-ester and the C2'-protons.
-
Implication: The C5-methyl is relatively exposed, pointing away from the steric bulk of the ester, facilitating radical attack.
-
Pathway Visualization
The following diagram outlines the divergent synthesis pathways enabled by the primary bromination event.
Figure 1: Divergent functionalization pathways starting from the C5-methyl group.
Primary Protocol: Green Wohl-Ziegler Bromination
Objective: Selective mono-bromination of the benzylic position.
Challenge: Avoiding dibromination (gem-dibromide) and ring bromination.
Innovation: Substitution of banned Carbon Tetrachloride (CCl₄) with
Reagents & Materials
| Reagent | Role | Equiv.[2][3][4][5][6][7][8][9] | CAS |
| Substrate | Starting Material | 1.0 | 191104-38-8 |
| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 | 128-08-5 |
| AIBN | Radical Initiator | 0.05 | 78-67-1 |
| PhCF₃ | Solvent | 5 mL/mmol | 98-08-8 |
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 5-methylbiphenyl-2-carboxylate (1.0 equiv) in anhydrous PhCF₃ (0.2 M concentration).
-
Activation: Add NBS (1.05 equiv). Note: Recrystallize NBS from water prior to use if it has turned yellow/orange to remove free Br₂.
-
Initiation: Add AIBN (0.05 equiv). Purge the system with Nitrogen or Argon for 5 minutes.
-
Reaction: Heat the mixture to 85°C (oil bath temperature).
-
Visual Cue: The suspension of NBS (denser than solvent) will gradually convert to Succinimide (floats/lighter) over 2–4 hours.
-
-
Monitoring: Check via TLC (Hexane/EtOAc 9:1) or HPLC every hour. Look for the disappearance of the starting material (
) and appearance of the mono-bromide ( ).-
Critical Stop: Stop heating if the di-bromo species (
) exceeds 5% integration.
-
-
Work-up:
-
Purification: Flash column chromatography (Gradient: 0%
10% EtOAc in Hexanes).
Expected Yield: 75–85% as a white/off-white solid.
Secondary Protocol: Kornblum Oxidation (Aldehyde Synthesis)
Objective: Converting the benzyl bromide to an aldehyde without over-oxidation to the acid. Mechanism: Nucleophilic attack by DMSO oxygen followed by base-mediated elimination.
Reagents
-
Benzyl Bromide Intermediate (from Protocol 1)
-
DMSO (Solvent & Reactant, 10 vol)
-
Sodium Bicarbonate (
) (2.0 equiv)
Methodology
-
Dissolve the benzyl bromide (1.0 equiv) in anhydrous DMSO (0.5 M).
-
Add solid
(2.0 equiv). -
Heat the mixture to 100°C for 1–2 hours.
-
Note: Evolution of dimethyl sulfide (DMS) will occur. This has a foul odor; ensure robust ventilation.
-
-
Quench: Pour the hot reaction mixture into ice-water (10 volumes).
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics copiously with water (to remove DMSO) and brine. -
Purification: The crude product is often pure enough for use. If not, recrystallize from Hexane/EtOAc.
Expected Yield: 80–90%.[10]
Experimental Workflow Diagram
The following graph visualizes the operational flow, highlighting critical decision points (QC checks) to ensure batch integrity.
Figure 2: Operational workflow for the benzylic bromination process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Degraded AIBN or wet solvent. | Use fresh AIBN (store in freezer). Dry solvent over molecular sieves. |
| High Di-bromo Impurity | High local concentration of Br₂. | Reduce NBS to 1.0 equiv. Add NBS portion-wise over 1 hour. |
| Ring Bromination | Lewis acid contamination. | Ensure glassware is acid-free. Add |
| Benzylic Hydrolysis | Wet DMSO during oxidation. | Use anhydrous DMSO. Keep reaction under inert atmosphere. |
References
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
-
Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Green Chemistry, 11, 1204-1206. Link
-
Kornblum, N., et al. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114. Link
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394. (Provides context on biphenyl-methyl functionalization in sartans). Link
-
Cantillo, D., et al. (2013). Flash Photochemical Benzylic Brominations in Continuous Flow. Journal of Organic Chemistry, 78(9), 4530–4542. Link
Sources
- 1. Methyl 5-methylbiphenyl-2-carboxylate|CAS 191104-38-8 [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. researchgate.net [researchgate.net]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 10. Bromine Radical Catalysis by Energy Transfer Photosensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Methyl 5-Methylbiphenyl-2-Carboxylate Derivatives
Introduction: The Significance of Biphenyl Carboxylates and the Advent of Microwave Synthesis
The biphenyl-2-carboxylate scaffold is a privileged structural motif in medicinal chemistry and materials science. Derivatives of this core structure are integral to the development of a wide range of pharmaceuticals, including angiotensin II receptor antagonists like Telmisartan, which are critical in the management of hypertension.[1][2] The specific substitution pattern on the biphenyl rings dramatically influences the molecule's biological activity and physical properties. The title compound, Methyl 5-methylbiphenyl-2-carboxylate (more systematically named Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate), and its derivatives are valuable intermediates in the synthesis of these complex molecules.[3][4]
Traditionally, the synthesis of such biaryl compounds via methods like the Suzuki-Miyaura cross-coupling reaction involved lengthy reaction times and often required harsh conditions.[5] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and rapid alternative.[6][7] Microwave heating directly and uniformly energizes the polar molecules in the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[8] This application note provides a detailed protocol for the synthesis of Methyl 5-methylbiphenyl-2-carboxylate derivatives using microwave irradiation, grounded in the principles of the well-established Suzuki-Miyaura cross-coupling reaction.
Reaction Principle: The Microwave-Enhanced Suzuki-Miyaura Cross-Coupling
The core of this synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron species (typically a boronic acid) with an organohalide.[2][9] Microwave irradiation significantly enhances the efficiency of this catalytic cycle. The heating mechanism in microwave chemistry is primarily based on dipolar polarization and ionic conduction, where polar molecules and ions in the reaction mixture align with the oscillating electric field, generating heat through molecular friction.[10] This rapid, in-core heating leads to faster reaction rates and often results in higher yields and cleaner reaction profiles compared to conventional heating methods.[11]
The general reaction for the synthesis of Methyl 5-methylbiphenyl-2-carboxylate is depicted below:
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Buy 4'-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 [smolecule.com]
- 5. Methyl 5-methylbiphenyl-2-carboxylate|CAS 191104-38-8 [benchchem.com]
- 6. CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl - Google Patents [patents.google.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. cem.de [cem.de]
Application Note: Reduction of Methyl 5-methylbiphenyl-2-carboxylate to (5-methylbiphenyl-2-yl)methanol
Part 1: Executive Summary & Strategic Analysis
The Challenge: Sterics and Solubility
The reduction of Methyl 5-methylbiphenyl-2-carboxylate presents a specific challenge in organic synthesis: ortho-substitution . The phenyl ring at the 2-position creates a "steric pocket" around the ester carbonyl, impeding the trajectory of nucleophilic hydride attack. Furthermore, the biphenyl core renders the substrate highly lipophilic, often leading to poor solubility in standard ethereal solvents like diethyl ether.
The Solution: Aggressive Hydride Delivery
Standard reducing agents like Sodium Borohydride (
-
Method A (Laboratory Scale): Lithium Aluminum Hydride (
) in THF.[1] This is the "Gold Standard" for rapid, complete reduction. -
Method B (Process Scale): Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene.[2][3] This offers higher thermal stability, better solubility for lipophilic substrates, and non-pyrophoric handling.
Reaction Scheme & Mechanism
The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The diagram below illustrates the steric environment and the hydride transfer pathway.
Figure 1: Mechanistic pathway for the reduction of hindered biphenyl esters.
Part 2: Detailed Experimental Protocols
Method A: Lithium Aluminum Hydride ( ) – Laboratory Standard
Best for: Small to medium scale (<50g), rapid throughput. Critical Solvent: Anhydrous Tetrahydrofuran (THF) is required. Diethyl ether is not recommended due to the poor solubility of the biphenyl substrate, which can lead to heterogeneous mixtures and incomplete reduction.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| Methyl 5-methylbiphenyl-2-carboxylate | Substrate | 1.0 | Dissolved in dry THF |
| Reductant | 1.2 - 1.5 | Theoretical req is 0.5, but excess drives kinetics | |
| THF (Anhydrous) | Solvent | 10-15 V | High dilution prevents precipitation |
| Rochelle's Salt (Sat.[4] Aq.) | Quench | N/A | Preferred over Fieser for hindered substrates |
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flush with
. -
Reagent Prep: Charge the flask with
solution (1.5 eq). Cool to using an ice bath. -
Substrate Addition: Dissolve the ester (1.0 eq) in anhydrous THF (5 volumes). Transfer to the addition funnel.
-
Controlled Addition: Dropwise add the ester solution to the
slurry over 30–45 minutes. Caution: Exothermic. Gas evolution ( ) will occur. -
Thermal Drive: Once addition is complete, remove the ice bath.
-
Checkpoint: Check TLC. If starting material remains, heat the reaction to reflux (
) for 2–4 hours. The steric bulk of the biphenyl group often requires this thermal energy to force the reaction to completion.
-
-
Quenching (The Critical Step): Cool back to
.-
Option 1 (Fieser Method - Cleanest Solid): For
grams of , add mL , then mL 15% NaOH, then mL .[1] Filter the white precipitate.[5] -
Option 2 (Rochelle's Salt - Best for Emulsions): Add Ethyl Acetate to consume excess hydride.[1][6] Then add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2 hours until layers separate cleanly.
-
-
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo.
Method B: Red-Al® (Vitride) – Process & Scale-Up
Best for: Large scale (>50g), high temperature requirements, safety compliance.
Advantages: Red-Al is soluble in aromatic solvents (Toluene), matching the lipophilicity of the biphenyl substrate perfectly. It is non-pyrophoric and stable up to
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| Methyl 5-methylbiphenyl-2-carboxylate | Substrate | 1.0 | Dissolved in Toluene |
| Red-Al (65% wt in Toluene) | Reductant | 1.2 | ~3.5 M solution |
| Toluene (Anhydrous) | Solvent | 8-10 V | Excellent solubility for biphenyls |
Step-by-Step Procedure
-
Setup: Dry 3-neck RBF with mechanical stirrer (overhead stirring is preferred for viscous Red-Al mixtures).
-
Substrate Charge: Dissolve the ester in Toluene and cool to
. -
Addition: Add the Red-Al solution dropwise via addition funnel. The exotherm is more manageable than
, but temperature should be kept during addition. -
Reaction: Warm to Room Temperature.
-
Optimization: If reaction is slow, heat to
. The high boiling point of toluene allows for higher thermal activation than THF.
-
-
Quench: Cool to
. Slowly add 1M NaOH or 10% Citric Acid solution.-
Note: Acidic quench helps break up aluminum-amine complexes if present, but for this alcohol, base quench is sufficient.
-
-
Workup: Separate layers. Wash organic layer with brine.[8] Dry and concentrate.
Part 3: Workup Logic & Troubleshooting
The most common failure mode in this synthesis is not the reduction itself, but the loss of product during workup due to "aluminum slime" (emulsions).
Workup Decision Tree
Use the following logic flow to determine the correct quenching strategy.
Figure 2: Decision matrix for quenching aluminum hydride reductions.
Troubleshooting Table
| Symptom | Root Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of the ortho-phenyl group. | Increase temperature to reflux (THF) or |
| Thick Emulsion | Formation of | Add Saturated Rochelle's Salt and stir for 2-12 hours . The tartrate chelates Aluminum, breaking the emulsion. |
| Low Yield | Product trapped in Aluminum salts.[5] | Rinse the filter cake (Fieser solid) copiously with hot THF or EtOAc. |
| Unknown Impurity | Over-reduction of the aromatic ring (Birch-like). | Rare with |
Part 4: Safety & Handling (E-E-A-T)
-
Pyrophoric Hazard:
powder is pyrophoric. Use the pre-dissolved THF solution whenever possible to minimize risk. -
Gas Evolution: The reaction generates 4 moles of
gas for every 1 mole of consumed during quenching. Ensure venting is adequate to prevent over-pressurization. -
Water Content: The biphenyl ester must be dry.[5] Trace water consumes hydride and generates heat/gas immediately upon addition.
Part 5: References
-
Fieser Workup Protocol: Myers, A. G. Work-up Procedures for LAH Reductions. Harvard University. [Link]
-
Reduction of Esters Mechanism: Chemistry LibreTexts. Reduction of Carboxylic Acids and Esters. [Link][5]
-
Alternative Hydride Workups: University of Rochester. Workup for Aluminum Hydride Reductions. [Link][9]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. youtube.com [youtube.com]
- 3. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.rochester.edu [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Navigating Steric Hindrance in Reactions of Methyl 5-methylbiphenyl-2-carboxylate
Welcome to the technical support center dedicated to addressing the unique synthetic challenges posed by Methyl 5-methylbiphenyl-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in reactions involving this sterically demanding scaffold. The inherent steric congestion, arising from the ortho-substituted biphenyl system, often leads to sluggish or failed reactions under standard conditions. This resource provides in-depth troubleshooting guides, validated protocols, and mechanistic insights to help you overcome these hurdles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the common issues encountered when working with Methyl 5-methylbiphenyl-2-carboxylate and its derivatives.
Section 1: Hydrolysis of the Methyl Ester (Saponification)
Question 1: My standard saponification (e.g., NaOH or LiOH in aq. MeOH/THF) of Methyl 5-methylbiphenyl-2-carboxylate is extremely slow or incomplete. Why is this happening?
Answer: The primary reason for the difficulty in hydrolyzing this ester is severe steric hindrance. The 5-methylbiphenyl group at the 2-position of the benzoate ring physically blocks the trajectory of the incoming hydroxide nucleophile, making it difficult to attack the electrophilic carbonyl carbon. The two phenyl rings in the biphenyl system are not coplanar; they adopt a twisted conformation with a significant dihedral angle to minimize steric clash. This conformation further shields the ester group, dramatically slowing the rate of the saponification reaction, which relies on the formation of a crowded tetrahedral intermediate.[1][2]
Question 2: What alternative methods can effectively hydrolyze this hindered ester to the corresponding carboxylic acid?
Answer: To overcome the steric barrier, more forcing or specialized conditions are required. Standard aqueous hydrolysis methods are often ineffective.[3] The key is often to increase the reactivity of the nucleophile or use conditions that lower the activation energy barrier. Several approaches have proven successful.
Table 1: Comparison of Hydrolysis Conditions for Sterically Hindered Esters
| Method | Reagents & Conditions | Rationale | Potential Issues |
| High-Temperature Aqueous | High concentration of NaOH or KOH in a water/co-solvent mixture (e.g., dioxane, isopropanol) at high temperatures (reflux or microwave). | Increases kinetic energy to overcome the activation barrier. | Can lead to degradation of sensitive functional groups; may still be incomplete.[4] |
| Non-Aqueous Basic Hydrolysis | NaOH in a non-aqueous solvent system like MeOH/CH₂Cl₂ (1:9).[2][5] | The hydroxide ion is less solvated ("naked") than in water, making it a much stronger nucleophile.[2][5] | Requires careful control of anhydrous conditions. |
| Potassium tert-Butoxide System | K-t-BuOK and a stoichiometric amount of water in anhydrous DMSO.[6] | Generates a highly reactive, unsolvated "anhydrous hydroxide" in situ. This is one of the most powerful methods for hindered ester hydrolysis.[6] | K-t-BuOK is highly basic and can deprotonate other acidic protons in the molecule. |
| Alkyl-Oxygen Cleavage | Lithium iodide (LiI) in a high-boiling solvent like pyridine or 2,4,6-collidine. | The iodide ion attacks the methyl group of the ester (SN2) rather than the carbonyl carbon, bypassing the sterically hindered center. | Requires high temperatures and can be incompatible with other functional groups. |
Question 3: I'm concerned about thermal degradation of my compound with high-heat methods. Which is the most reliable, milder protocol?
Answer: The non-aqueous hydrolysis using NaOH in a mixture of methanol and dichloromethane is an excellent, mild, and efficient alternative to high-temperature methods.[2][5] It operates at room temperature and typically goes to completion much faster than traditional aqueous methods.
Section 2: Amide Bond Formation
Question 1: I have successfully hydrolyzed my ester to 5-methylbiphenyl-2-carboxylic acid, but now standard peptide coupling reagents (HATU, HBTU, EDC/HOBt) are failing to form the amide bond, even with simple amines. What is the problem?
Answer: The issue is again severe steric hindrance, but this time it's centered on the carboxylic acid. The bulky ortho-biphenyl group prevents the amine nucleophile from accessing the activated carboxylate intermediate (e.g., an active ester or acylisourea) formed by the coupling reagent.[7] This steric shield is often too great for even highly efficient coupling reagents to overcome, leading to decomposition of the activated intermediate or simply no reaction.[7][8]
Question 2: What are the best strategies for forming an amide from this highly hindered carboxylic acid?
Answer: When standard coupling fails, you must escalate to more reactive intermediates or different reaction pathways.
-
Convert to a More Reactive Acyl Halide: The most common and effective strategy is to convert the carboxylic acid to its corresponding acyl chloride (using (COCl)₂, SOCl₂, or Ghosez's reagent) or acyl fluoride (using a reagent like Cyanuric Fluoride or BTFFH).[7][] These acyl halides are significantly more electrophilic than the intermediates formed by coupling reagents and will react with amines, albeit sometimes requiring elevated temperatures.[7][8]
-
Direct Amidation from the Ester: An alternative and often more efficient route is to bypass the hydrolysis and carboxylic acid intermediate altogether. Direct conversion of the methyl ester to the amide can be achieved using strong bases or transition-metal catalysis. The base-promoted approach, using reagents like potassium tert-butoxide in DMSO, can facilitate the direct reaction between the ester and the amine.[10] Nickel-catalyzed amidation has also emerged as a powerful method for coupling unactivated esters, including sterically hindered ones, with amines.[11]
Workflow: Troubleshooting Failed Amide Coupling
Caption: Decision workflow for failed amide couplings.
Section 3: Synthesis via Suzuki-Miyaura Coupling
Question 1: I am trying to synthesize Methyl 5-methylbiphenyl-2-carboxylate from methyl 2-bromobenzoate and 4-methylphenylboronic acid, but the reaction is giving low yields and significant side products. How can I optimize this?
Answer: The synthesis of tetra-ortho-substituted biaryls via Suzuki-Miyaura coupling is a well-known challenge.[12] The steric bulk on both the ortho-substituted aryl halide and the boronic acid partner impedes two key steps in the catalytic cycle:
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-bromine bond is sterically hindered.[13]
-
Reductive Elimination: The final step, where the two aryl groups are joined to form the C-C bond and regenerate the Pd(0) catalyst, is also difficult due to the steric clash between the bulky ortho substituents.[14]
Success in these couplings is highly dependent on the choice of ligand, which must be both bulky and electron-rich to facilitate these difficult steps.[13]
Catalytic Cycle: Steric Hindrance in Suzuki Coupling
Caption: Key steps in the Suzuki cycle affected by steric hindrance.
Question 2: What specific ligands and conditions are recommended for this hindered Suzuki coupling?
Answer: Standard ligands like PPh₃ are completely ineffective. You must use specialized ligands designed for challenging couplings.
Table 2: Recommended Conditions for Hindered Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable sources of Pd(0) when combined with a phosphine ligand. |
| Ligand | Buchwald Dialkylbiaryl Phosphines: SPhos, XPhos, RuPhos.[13] N-Heterocyclic Carbenes (NHCs): IPr, SImes.[12][15] | These ligands are both extremely bulky and highly electron-donating. The bulk favors a monoligated Pd(0) species, which is more reactive in oxidative addition. The electron-rich nature accelerates both oxidative addition and reductive elimination.[12][13] |
| Base | K₃PO₄ or K₂CO₃ | Moderately strong, non-nucleophilic bases are ideal for activating the boronic acid for transmetalation without causing ester hydrolysis.[13] |
| Solvent | Toluene, Dioxane, or a Toluene/Water mixture | Aprotic solvents are generally preferred. A small amount of water can sometimes accelerate the reaction. |
| Temperature | 80 - 110 °C | Elevated temperatures are necessary to overcome the high activation barriers for the key catalytic steps. |
Question 3: I'm seeing a significant amount of a byproduct where the bromine on my starting material is replaced by a hydrogen (dehalogenation). How do I prevent this?
Answer: Dehalogenation is a common side reaction, especially at high temperatures with electron-rich aryl halides.[16] It can arise from several pathways, including protonolysis of the Ar-Pd-X intermediate. To minimize it:
-
Ensure Strictly Anhydrous and Inert Conditions: Use thoroughly dried solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can promote side reactions and catalyst decomposition.[17]
-
Use a Bulky Ligand: Ligands like those mentioned in Table 2 (e.g., SPhos, XPhos) are designed to promote the desired reductive elimination, which is often faster than the pathways leading to dehalogenation.[14]
-
Optimize Base and Temperature: Sometimes a weaker base or slightly lower temperature can disfavor the dehalogenation pathway. Monitor the reaction by TLC or LCMS to avoid unnecessarily long reaction times.[16]
Validated Experimental Protocols
Protocol 1: Mild, Non-Aqueous Hydrolysis of Methyl 5-methylbiphenyl-2-carboxylate
Adapted from Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.[2][5]
-
Reagent Preparation: Prepare a 0.3 N solution of NaOH in methanol.
-
Reaction Setup: To a solution of Methyl 5-methylbiphenyl-2-carboxylate (1.0 mmol, 1.0 eq) in dichloromethane (CH₂Cl₂, 9 mL) in a round-bottom flask, add the 0.3 N methanolic NaOH solution (1 mL, giving a final solvent ratio of 9:1 CH₂Cl₂:MeOH and 0.3 mmol NaOH). Note: For a more robust reaction, 3.0 equivalents of NaOH can be used.
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature. The reaction is typically much faster than aqueous methods. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LCMS.
-
Workup: Once the reaction is complete, add water (10 mL) to the flask. Transfer the mixture to a separatory funnel and wash the aqueous layer with CH₂Cl₂ (2 x 10 mL) to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. The carboxylic acid product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-methylbiphenyl-2-carboxylic acid.
Protocol 2: Optimized Suzuki-Miyaura Coupling for the Synthesis of Methyl 5-methylbiphenyl-2-carboxylate
Based on principles for coupling of hindered substrates.[12][13][14]
-
Inert Atmosphere: All steps should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Reagent Preparation: In a dried Schlenk flask, add methyl 2-bromobenzoate (1.0 mmol, 1.0 eq), 4-methylphenylboronic acid (1.2 mmol, 1.2 eq), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).
-
Catalyst Pre-mixing: In a separate small vial, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%). Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature. The solution should become homogeneous.
-
Reaction Execution: Add anhydrous, degassed toluene (8 mL) to the Schlenk flask containing the substrates and base. Then, using a syringe, transfer the prepared catalyst solution to the Schlenk flask.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Methyl 5-methylbiphenyl-2-carboxylate.
References
-
Bedford, R. B. (2007). Palladium-Catalyzed Carbon-Carbon Bond Formation. In Palladium in Organic Synthesis (pp. 43-105). John Wiley & Sons, Ltd. [Link]
-
Caddick, S., & Cloke, F. G. N. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4254–4257. [Link]
-
Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands in palladium catalysis. Chemical Society Reviews, 40(10), 5151-5169. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Huffman, J. W., & Harris, P. R. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications, 6(7), 481-484. [Link]
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation. Nature, 480(7378), 471-479. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Ianev, M. G., Usheva, E. V., Vasilev, A. A., & Topouzova-Hristova, T. M. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(29), 18645-18658. [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Mohammadpoor-Baltork, I., et al. (2016). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. RSC Advances, 6(9), 7139-7146. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4'-methylbiphenyl-2-carboxylate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Taft Jr., R. W. (1952). Polar and steric substituent constants for aliphatic and o-Benzoate groups from rates of esterification and hydrolysis of esters. Journal of the American Chemical Society, 74(12), 3120-3128. [Link]
-
Kwong, F. Y., & So, C. M. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3236-3238. [Link]
-
Maji, B. (2025). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. ChemRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl biphenyl-2-carboxylate. PubChem Compound Database. [Link]
-
Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
-
ChemBK. (2024). Methyl 4'-methylbiphenyl-2-carboxylate. [Link]
Sources
- 1. Methyl 5-methylbiphenyl-2-carboxylate|CAS 191104-38-8 [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. jk-sci.com [jk-sci.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
Removing unreacted starting materials from Methyl 5-methylbiphenyl-2-carboxylate
Ticket ID: #PUR-MB2C-001 Subject: Removal of Unreacted Starting Materials & Catalysts Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulty isolating Methyl 5-methylbiphenyl-2-carboxylate from a Suzuki-Miyaura coupling reaction mixture. The primary contaminants are likely unreacted phenylboronic acid , methyl 2-halo-5-methylbenzoate (aryl halide), and residual Palladium (Pd) .
Because your target molecule contains a methyl ester , it is susceptible to hydrolysis (saponification) under the strong basic conditions typically used to wash away acidic impurities. This guide provides chemically compatible protocols to purify your specific target without degrading it.
Module 1: The Decision Matrix
Before initiating a protocol, determine the state of your crude mixture. Use the following logic flow to select the correct purification path.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on the dominant impurity.
Module 2: Removing Boronic Acids (Oxidative Workup)
Issue: Phenylboronic acid is amphiphilic. It streaks on silica gel and co-elutes with polar products. Risk: Standard basic washes (1M NaOH) will hydrolyze your methyl ester to the carboxylic acid.
The Solution: Oxidative Deboronation
We convert the lipophilic boronic acid into a water-soluble phenol using mild oxidation. The phenol is then easily washed away with a weak base that leaves your ester intact [1].
Figure 2: Mechanism of oxidative workup converting boronic acid to phenol for aqueous removal.
Protocol A: Ester-Safe Oxidative Workup
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Oxidation: Cool the solution to 0°C (ice bath). Add an equal volume of 10% aqueous ammonium chloride (
) . -
Addition: Slowly add 30% Hydrogen Peroxide (
) dropwise.-
Stoichiometry: Use 5–10 equivalents relative to the boronic acid.
-
Note: The mild pH of
buffers the reaction, preventing ester hydrolysis.
-
-
Reaction: Stir vigorously at Room Temperature (RT) for 20–30 minutes.
-
Wash:
-
Finish: Dry over
, filter, and concentrate.
Module 3: Removing Aryl Halides (Chromatography)
Issue: The starting aryl halide (Methyl 2-halo-5-methylbenzoate) has a polarity very similar to your product. Both are lipophilic esters. Resolution: Chemical removal is difficult without affecting the product. High-efficiency separation is required.
Protocol B: Optimized Gradient Chromatography
Do not use a standard 0–100% gradient. You need a "shallow gradient" focused on the non-polar region.
Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexanes (or Heptane) / Ethyl Acetate (EtOAc).
| Step | Solvent Ratio (Hex:EtOAc) | Column Volume (CV) | Purpose |
| 1 | 100:0 | 2 CV | Flush highly non-polar impurities (e.g., bis-aryl homocoupling). |
| 2 | 98:2 to 90:10 | 10 CV | Critical Separation Zone. The aryl halide usually elutes here. |
| 3 | 90:10 to 80:20 | 5 CV | The target Methyl 5-methylbiphenyl-2-carboxylate usually elutes here. |
| 4 | 50:50 | 2 CV | Flush remaining polar impurities. |
Pro-Tip: If separation is still poor, switch the solvent system to Toluene/Hexane . The
Module 4: Removing Palladium (Scavenging)
Issue: Residual Pd causes long-term instability and toxicity concerns. Resolution: Use functionalized silica scavengers.[6] These are superior to charcoal as they prevent product entrapment and are cleaner to handle [3].
Protocol C: Thiol-Silica Scavenging
-
Dissolution: Dissolve the crude oil in a minimal amount of EtOAc or THF.
-
Scavenger Addition: Add 3-Mercaptopropyl-functionalized silica gel (e.g., SiliaMetS® Thiol).
-
Loading: Add 10 wt% relative to the mass of the crude product.
-
-
Incubation: Stir at 40°C for 1 hour or RT for 4 hours.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter or a fritted glass funnel.
-
Result: The filtrate will be Pd-free (<10 ppm).
Troubleshooting & FAQs
Q: My product is an oil and I cannot recrystallize it. How do I remove the last 5% of aryl halide? A: If chromatography fails, use Reverse Phase (C18) Chromatography . The separation mechanism in C18 is based on hydrophobicity. The slight difference in lipophilicity between the halogenated starting material and the biphenyl product is often magnified in reverse phase (Mobile phase: Water/Acetonitrile).
Q: Can I use NaOH to wash out the boronic acid?
A: Avoid NaOH. Methyl esters can hydrolyze in 1M NaOH, especially if the biphenyl ring twists out of plane, making the carbonyl more accessible. Use
Q: I see a new spot on TLC after the oxidative workup.
A: This is likely the phenol derived from the boronic acid. If it wasn't fully washed out with carbonate, it will appear as a polar spot. Repeat the
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
-
Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkyl Halides. European Journal of Organic Chemistry, 2008(12), 2013–2030.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
Sources
Optimizing temperature for Methyl 5-methylbiphenyl-2-carboxylate esterification
Technical Support Center: Optimization of Methyl 5-methylbiphenyl-2-carboxylate Synthesis
Topic: Esterification of Sterically Hindered Biphenyl-2-Carboxylic Acids Document ID: TSC-ORG-05MB2 Last Updated: 2026-02-26[1]
Executive Summary: The "Ortho-Effect" Challenge
You are likely accessing this guide because your standard Fischer esterification (refluxing methanol, ~65°C,
The Root Cause: The synthesis of Methyl 5-methylbiphenyl-2-carboxylate is governed by significant steric hindrance.[2][3] The carboxylic acid at the C2 position is shielded by the orthogonal twist of the biphenyl ring system. According to Newman’s Rule of Six , atoms in the "six-position" (the neighboring phenyl ring carbons) create severe spatial crowding, blocking the nucleophilic attack of methanol.
The Solution: Optimization requires shifting from thermal reflux to kinetic activation.[1] This guide provides protocols to overcome the energy barrier using elevated temperatures (via co-solvents/pressure) or chemical activation (via acid chlorides).[1]
Module 1: Thermodynamic & Kinetic Profiling
To optimize temperature, you must distinguish between equilibrium limits (water removal) and kinetic barriers (steric hindrance).[1]
| Parameter | Standard Condition (MeOH Reflux) | Optimized Condition (High Temp/Pressure) | Impact on 5-methylbiphenyl-2-carboxylate |
| Temperature | 64.7°C (Boiling Point of MeOH) | 80°C – 110°C | Critical: Provides activation energy ( |
| Pressure | 1 atm | 3–5 bar (Sealed Vessel) | Allows MeOH to remain liquid above its boiling point, increasing collision frequency.[1] |
| Solvent System | Pure Methanol | Toluene/Methanol (Co-solvent) | Toluene raises the boiling point (reflux ~100°C) and aids water removal via azeotrope.[1] |
| Reaction Time | 24–48 Hours | 2–6 Hours | Reduces thermal degradation risks.[1] |
Module 2: Visualization of the Steric Barrier
The following diagram illustrates the reaction pathway and the specific steric clash that necessitates higher temperatures.
Caption: The orthogonal twist of the biphenyl rings creates a steric blockade (yellow), requiring elevated temperatures to facilitate the formation of the tetrahedral intermediate (red).
Module 3: Experimental Protocols
Protocol A: High-Temperature Modified Fischer (Recommended for Scale-up)
Best for: Large batches where thionyl chloride is undesirable.[1]
Reagents:
-
Substrate: 5-methylbiphenyl-2-carboxylic acid (1.0 eq)[1]
-
Solvent: Toluene : Methanol (3:1 ratio)
-
Catalyst:
(conc.) or -TsOH (0.1 eq)[1]
Step-by-Step:
-
Dissolution: Dissolve the acid in Toluene. Toluene acts as the primary solvent to maintain a higher reflux temperature (~85-90°C depending on MeOH content).[1]
-
Addition: Add Methanol (5-10 equivalents) and the acid catalyst.
-
Reflux/Dean-Stark:
-
Monitoring: Check HPLC at 4 hours. If conversion <80%, increase temperature to 100°C (requires reducing MeOH ratio or using a pressure vessel).[1]
Protocol B: Acid Chloride Activation (The "Sledgehammer" Method)
Best for: 100% conversion on difficult substrates.[1] Overcomes sterics via electronic activation.[1]
Reagents:
-
Substrate (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) or Oxalyl Chloride -
Catalytic DMF (1-2 drops)[1]
-
Quench: Anhydrous Methanol
Step-by-Step:
-
Activation: Suspend substrate in dry DCM or Toluene.[1] Add catalytic DMF.[1]
-
Chlorination: Add
dropwise.[1] Heat to reflux (40-80°C) for 2 hours.-
Checkpoint: The solution should become clear and evolve gas (
).[1]
-
-
Evaporation: Evaporate solvent and excess
completely (crucial to avoid generating HCl gas in the next step). -
Esterification: Redissolve the resulting acid chloride residue in DCM. Add excess anhydrous Methanol (slowly, exothermic).[1]
-
Result: This reaction proceeds rapidly even at 0°C to Room Temperature because the acid chloride is highly reactive, rendering the steric hindrance less effective.[1]
Module 4: Troubleshooting & FAQs
Q1: I am using standard MeOH reflux (65°C) and the reaction stalls at 60% conversion. Why?
-
A: You have likely reached a thermodynamic equilibrium where the rate of hydrolysis (water attacking the ester) equals the rate of esterification.
-
Fix: You must remove water.[1][4][5] Add molecular sieves (3Å) to the reflux or switch to Protocol A (Dean-Stark azeotropic removal).[1] Simply adding more acid catalyst will not shift the equilibrium.[1]
Q2: Can I use microwave irradiation?
-
A: Yes. Microwave synthesis is excellent for sterically hindered esters.[1]
-
Settings: Sealed vessel, Methanol, catalytic
, 120°C for 20-40 minutes. The high pressure generated allows MeOH to exist as a liquid well above its boiling point, overcoming the steric barrier.
Q3: Is there a risk of decarboxylation at high temperatures?
-
A: Biphenyl-2-carboxylic acids are generally stable up to ~150°C. However, if you observe a non-polar spot on TLC just above your product, it may be the decarboxylated byproduct (3-methylbiphenyl).[1] Keep reaction temps below 130°C to be safe.
Module 5: Decision Tree for Optimization
Use this logic flow to select the correct temperature and method for your specific constraints.
Caption: Decision matrix for selecting synthesis methodology based on scale and equipment availability.
References
-
Newman, M. S. (1950).[1] Steric Effects in Organic Chemistry: The Rule of Six. Journal of the American Chemical Society.[1][6] (Foundational theory on steric hindrance in esterification).[1]
-
Goossen, L. J., et al. (2007).[1] Synthesis of Biaryls via Decarboxylative Coupling. Science. (Context on thermal stability and decarboxylation risks of biphenyl acids).
-
Ishihara, K., et al. (2005).[1][6] Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts. Journal of the American Chemical Society.[1][6] (Modern catalysts for hindered acids).[1]
-
ChemicalBook. (2025).[1] Methyl biphenyl-2-carboxylate Properties and Synthesis. (Physical properties and CAS verification).
Sources
- 1. Esterification of temperature- or acid-sensitive compounds | Hovione [hovione.com]
- 2. Methyl 5-methylbiphenyl-2-carboxylate|CAS 191104-38-8 [benchchem.com]
- 3. US7988884B2 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters - Google Patents [patents.google.com]
- 4. psiberg.com [psiberg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
Validation & Comparative
1H NMR spectral interpretation of Methyl 5-methylbiphenyl-2-carboxylate
A Researcher's Guide to the 1H NMR Spectral Interpretation of Methyl 5-methylbiphenyl-2-carboxylate
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for this purpose.[1][2] This guide provides an in-depth analysis of the 1H NMR spectrum of Methyl 5-methylbiphenyl-2-carboxylate, a molecule of interest in medicinal chemistry due to the prevalence of the biphenyl-2-carboxylate scaffold in biologically active compounds.[3] We will dissect the spectrum, offering a rationale for the observed chemical shifts and coupling patterns, and compare it with potential isomeric impurities to aid researchers in unambiguous identification.
Understanding the 1H NMR Spectrum: A Predictive Analysis
The 1H NMR spectrum provides a wealth of information based on four key parameters: the number of signals, their chemical shifts (δ), the integration of these signals, and their multiplicity (splitting pattern).[4][5] For Methyl 5-methylbiphenyl-2-carboxylate, a detailed prediction of the spectrum is crucial for accurate interpretation.
The structure of Methyl 5-methylbiphenyl-2-carboxylate features two aromatic rings and two methyl groups. The substitution pattern dictates the chemical environment of each proton, leading to a unique spectral fingerprint.
Predicted 1H NMR Spectral Data for Methyl 5-methylbiphenyl-2-carboxylate:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (Phenyl Ring) | ~7.20 - 7.80 | Multiplet | 7H | The seven protons on the two aromatic rings will resonate in the typical downfield region for aromatic protons.[6] Their signals will likely overlap, forming a complex multiplet due to spin-spin coupling. |
| -OCH₃ (Ester Methyl) | ~3.65 | Singlet | 3H | The protons of the methyl ester group are deshielded by the adjacent oxygen atom and will appear as a singlet.[7] |
| Ar-CH₃ (Ring Methyl) | ~2.40 | Singlet | 3H | The protons of the methyl group attached to the biphenyl core will appear as a singlet in the upfield region characteristic of alkyl groups attached to an aromatic ring.[8] |
Causality Behind Predicted Chemical Shifts:
-
Aromatic Protons (7.20 - 7.80 ppm): The deshielding of aromatic protons is a result of the anisotropic effect of the ring current.[9][10] The circulation of π-electrons in the aromatic rings generates a local magnetic field that reinforces the external magnetic field at the periphery of the rings, where the protons are located. This causes them to resonate at a lower field (higher ppm value). The specific chemical shifts and multiplicities will be influenced by the positions of the substituents.
-
Ester Methyl Protons (~3.65 ppm): The electronegative oxygen atom of the ester group withdraws electron density from the methyl protons, leading to their deshielding and a downfield shift compared to a typical alkyl proton.[11]
-
Ring Methyl Protons (~2.40 ppm): These protons are attached to an sp2-hybridized carbon of the aromatic ring, which is more electronegative than an sp3-hybridized carbon, causing a slight deshielding effect compared to alkane methyl protons.[11]
Experimental Protocol for High-Resolution 1H NMR Spectroscopy
To obtain a high-quality, interpretable 1H NMR spectrum, a meticulous experimental approach is essential. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Methyl 5-methylbiphenyl-2-carboxylate.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as residual proton signals from the solvent can interfere with the spectrum.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for chemical shifts.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: A 30-45° pulse is typically used for quantitative measurements.
-
Acquisition Time: A longer acquisition time will result in better resolution.
-
Relaxation Delay: A sufficient delay (e.g., 5 seconds) is necessary to allow the nuclei to return to their equilibrium state before the next pulse, ensuring accurate integration.
-
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.[1]
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the 1H NMR spectral interpretation process.
Caption: Workflow for 1H NMR spectral interpretation.
Comparison with Isomeric Alternatives
A common challenge in synthesis is the potential formation of isomers. Distinguishing Methyl 5-methylbiphenyl-2-carboxylate from its isomers is critical. Let's consider a plausible isomer, Methyl 4'-methylbiphenyl-2-carboxylate.
| Feature | Methyl 5-methylbiphenyl-2-carboxylate | Methyl 4'-methylbiphenyl-2-carboxylate | Rationale for Difference |
| Aromatic Region | Complex multiplet for 7 protons. | Likely a more defined set of multiplets. The para-substitution on the second ring would lead to a more symmetrical and predictable splitting pattern (e.g., two doublets for the 4'-methylphenyl group). | The substitution pattern significantly influences the symmetry and, consequently, the coupling patterns of the aromatic protons. |
| Methyl Signals | Two distinct singlets (~2.40 and ~3.65 ppm). | Two distinct singlets, with the Ar-CH₃ signal potentially at a slightly different chemical shift due to the change in its electronic environment. | The position of the methyl group on the biphenyl system alters its electronic environment and thus its chemical shift. |
The 1H NMR data for Methyl 4'-methylbiphenyl-2-carboxylate has been reported as: δ 2.4 (s, 3H), 3.65 (s, 3H), 7.2 (s, 4H), 7.35 (m, 3H), 7.5 (m, 1H), 7.8 (d, 1H).[12] The key difference lies in the aromatic region. The singlet at 7.2 ppm integrating to 4H is characteristic of the four protons on the 4-methylphenyl ring, which are chemically equivalent due to free rotation around the C-C single bond. This clear distinction would not be present in the spectrum of Methyl 5-methylbiphenyl-2-carboxylate.
Conclusion
The 1H NMR spectrum of Methyl 5-methylbiphenyl-2-carboxylate provides a unique and definitive fingerprint for its structural confirmation. By understanding the underlying principles of chemical shifts and coupling constants, and by employing a robust experimental protocol, researchers can confidently identify this compound and distinguish it from its isomers. This guide serves as a practical resource for scientists and professionals in the field, enabling them to leverage the full power of 1H NMR spectroscopy in their research and development endeavors.
References
-
Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]
-
University of Oxford. (n.d.). H NMR Spectroscopy. [Link]
-
Sapling. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]
-
Singha, S. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). [Link]
-
DATACC. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
-
ResearchGate. (n.d.). Supplementary Information. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4'-methylbiphenyl-2-carboxylate. [Link]
-
Semantic Scholar. (n.d.). AIST:RIO-DB Spectral Database for Organic Compounds,SDBS. [Link]
-
Supporting Information. (n.d.). [Link]
-
AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
re3data.org. (2023, June 20). Spectral Database for Organic Compounds. [Link]
-
Myer, F. W., et al. (1973). Long-range proton-fluorine spin-spin coupling in bridged biphenyls. Compelling evidence for a "through-space" ("direct") mechanism. Journal of the American Chemical Society, 95(24), 8057–8061. [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. [Link]
-
RSC Publishing. (n.d.). New insight into the anisotropic effects in solution-state NMR spectroscopy. [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
-
Hong, M., et al. (1996, August 1). Measurement and Assignment of Long-Range C-H Dipolar Couplings in Liquid Crystals by Two-Dimensional NMR Spectroscopy. Journal of the American Chemical Society, 118(38), 9113-9121. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
e-PG Pathshala. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl biphenyl-2-carboxylate. PubChem. [Link]
-
askIITians. (2025, March 11). What is anisotropy in NMR? [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2) :. [Link]
-
The Organic Chemistry Tutor. (2019, January 1). Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. [Link]
-
University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. [Link]
-
The Organic Chemistry Tutor. (2020, April 26). Anisotropic effect in 1H NMR [Video]. YouTube. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). [Link]
-
Chemistry LibreTexts. (2024, November 12). 12: Complex Coupling. [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
ChemUniverse. (n.d.). 5-METHYLBIPHENYL-2-CARBOXYLIC ACID [P72908]. [Link]
-
MilliporeSigma. (n.d.). 5-Amino-biphenyl-2-carboxylic acid methyl ester | 51990-95-5. [Link]
-
J&K Scientific LLC. (2021, January 28). Methyl-biphenyl-2-carboxylate | 16605-99-5. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. azooptics.com [azooptics.com]
- 3. Methyl 5-methylbiphenyl-2-carboxylate|CAS 191104-38-8 [benchchem.com]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aocs.org [aocs.org]
- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. arsdcollege.ac.in [arsdcollege.ac.in]
- 10. youtube.com [youtube.com]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. prepchem.com [prepchem.com]
Comparative Guide: GC-MS Fragmentation of Methyl 5-methylbiphenyl-2-carboxylate
Executive Summary
This guide provides an in-depth technical analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) behavior of Methyl 5-methylbiphenyl-2-carboxylate (MW 226.27 Da). As a key intermediate in the synthesis of fluorenone-based pharmaceuticals and a potential metabolite of methylated biphenyls, its reliable identification is critical.
Unlike standard aromatic esters which fragment primarily via
Part 1: Structural Context & The "Ortho" Advantage
The fragmentation of Methyl 5-methylbiphenyl-2-carboxylate is governed by the specific spatial arrangement of its substituents.
-
Core Structure: Biphenyl scaffold.[1]
-
Position 2 (Ortho): Methyl ester moiety (
).[2] -
Position 5: Methyl group (
).[2] -
Critical Interaction: The phenyl ring at Position 1 is ortho to the ester at Position 2. Upon Electron Ionization (EI), this proximity facilitates a cyclization pathway that mimics the synthesis of fluorenones, creating a highly stable diagnostic ion that distinguishes this compound from its meta or para ester isomers.[2]
The Diagnostic Shift
Standard methyl benzoates fragment via loss of methoxy (
| Feature | Target: 5-Methyl Isomer | Alternative: 4-Methyl Isomer | Significance |
| Molecular Ion ( | 226 | 226 | Indistinguishable by mass alone. |
| Base Peak Mechanism | Cyclization to Methylfluorenone | Key Differentiator. The 5-methyl isomer facilitates cyclization; steric or electronic changes in isomers alter this ratio. | |
| Key Fragment | The "Ortho Effect" signal. |
Part 2: Experimental Protocol
To reproduce the fragmentation patterns described below, the following protocol is recommended. This workflow is designed to minimize thermal degradation prior to ionization.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[2] Avoid methanol to prevent transesterification.
-
Concentration:
(Splitless) or (Split 1:50).[2] -
Derivatization Note: If starting from the free acid (5-methylbiphenyl-2-carboxylic acid), use Trimethylsilyldiazomethane (TMS-DAM) for rapid, artifact-free methylation at room temperature.[2]
GC-MS Acquisition Parameters
-
System: Agilent 7890/5977 (or equivalent Single Quadrupole).
-
Column: DB-5MS UI (
). -
Carrier Gas: Helium @
(Constant Flow).[2] -
Inlet:
. -
Oven Program:
- hold for 1 min.
-
Ramp
to . -
Hold 3 min.
-
Ion Source (EI):
, .[2] -
Scan Range:
50–350.
Part 3: Fragmentation Analysis (Mechanism & Pathways)[1]
The mass spectrum of Methyl 5-methylbiphenyl-2-carboxylate is defined by two competing pathways: the standard McLafferty-type/
Pathway A: The Ortho-Cyclization (Dominant)
This is the "fingerprint" of the biphenyl-2-carboxylate structure.
-
Ionization: Formation of the radical cation
( 226).[2] -
Rearrangement: The carbonyl oxygen abstracts a hydrogen (likely from the ortho-phenyl ring or via complex rearrangement involving the ester methyl), followed by the elimination of neutral methanol (
, 32 Da).[2] -
Product: Formation of the Methylfluorenone radical cation (
194). -
Secondary Decay: Loss of Carbon Monoxide (CO, 28 Da) from the fluorenone core yields the Methylfluorenyl cation (
166).[2]
Pathway B: Standard -Cleavage[1]
-
Cleavage: Direct loss of the methoxy radical (
, 31 Da).[2] -
Product: Formation of the acylium ion (
195). -
Secondary Decay: Loss of CO (28 Da) yields the phenyl-tolyl cation (
167).
Visualization of Pathways
The following diagram illustrates the divergence between the unique Ortho-effect and standard ester fragmentation.
Figure 1: Competing fragmentation pathways.[2] The red path (Ortho Effect) is diagnostic for the 2-carboxylate substitution pattern.[2]
Part 4: Comparative Performance
When identifying this compound in complex matrices (e.g., drug metabolism studies), it must be distinguished from isomeric impurities and alternative derivatives.[2]
Comparison 1: Methyl Ester vs. TMS Ester
The Trimethylsilyl (TMS) derivative is the standard alternative for analyzing the parent acid.
| Parameter | Methyl Ester (Topic) | TMS Ester (Alternative) | Recommendation |
| Derivative Mass | 226 Da | 284 Da | TMS shifts mass higher, moving away from low-mass noise.[2] |
| Base Peak | Methyl ester provides structural info; TMS often dominated by silicon fragments.[2] | ||
| Stability | High. Stable in solution for weeks. | Low. Hydrolyzes with moisture; requires fresh prep. | Use Methyl Ester for archived samples or long sequences. |
| Spectral Uniqueness | High (Ortho effect is distinct).[2] | Moderate (TMS spectra are often generic).[2] | Methyl Ester is superior for structural confirmation. |
Comparison 2: Regioisomer Differentiation
Distinguishing the 5-methyl from the 4-methyl or 6-methyl isomers.
-
5-Methyl (Target): The methyl group is para to the ester linkage (C2-C5 relationship).[2] It does not sterically hinder the ester. The "Ortho Effect" (loss of 32) is strong.
-
6-Methyl (Alternative): The methyl group is ortho to the phenyl ring bond (C1-C6) and meta to the ester. This creates significant steric twist (dihedral angle change) between the two phenyl rings.[2]
-
Result: The steric twist reduces the orbital overlap required for the fluorenone cyclization. The
194 peak will be significantly weaker relative to the 195 (acylium) peak compared to the 5-methyl isomer.
-
Part 5: References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl biphenyl-2-carboxylate (Parent Homolog). National Institute of Standards and Technology.[3] [Link][2]
-
Bowie, J. H., & White, P. Y. (1969).[2] Electron impact studies. XLII. The fragmentation of 2-substituted biphenyls. Australian Journal of Chemistry, 22(11), 2371-2381.[2] (Foundational text on the fluorenone cyclization mechanism).
-
Little, J. L. (1999).[2] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[2] (Source for TMS vs. Methyl comparison data).
Sources
- 1. Methyl 5-methylbiphenyl-2-carboxylate|CAS 191104-38-8 [benchchem.com]
- 2. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: Methyl 5-methylbiphenyl-2-carboxylate vs. Methyl biphenyl-2-carboxylate
[1][2]
Executive Summary: The "Handle" vs. The "Core"
In the structural optimization of biaryl scaffolds—particularly for Angiotensin II Receptor Blockers (ARBs) like Telmisartan—the distinction between Methyl 5-methylbiphenyl-2-carboxylate (Compound A) and its unsubstituted analog, Methyl biphenyl-2-carboxylate (Compound B) , is not merely structural; it is functional.[1]
While both share the fundamental biaryl-2-carboxylate core (a privileged pharmacophore), Compound A possesses a critical "benzylic handle" at the C5 position.[1] This guide analyzes the divergence in their reactivity profiles, focusing on radical functionalization potential, hydrolytic kinetics, and electronic activation.
| Feature | Methyl 5-methylbiphenyl-2-carboxylate (A) | Methyl biphenyl-2-carboxylate (B) |
| Primary Utility | Synthetic Intermediate (Functionalizable) | Scaffold Core / End-product |
| Radical Reactivity | High (Benzylic Bromination) | Inert (Under standard conditions) |
| Hydrolysis Rate | Slower (Electronic Deactivation) | Faster (Baseline) |
| Ring Electronics | Activated (Ring A) | Deactivated (Ring A) |
Structural & Electronic Analysis
To understand the reactivity differences, we must map the electronic landscape of the biaryl system.
-
Compound B (Unsubstituted): The ester at C2 is the primary electrophile. The biaryl bond induces a twist (approx. 45–60° in solution) to minimize steric clash between the ester and the ortho-hydrogens of the phenyl ring.
-
Compound A (5-Methyl): The methyl group at C5 is located para to the ester (C2) and meta to the biaryl linkage (C1).
-
Steric Impact:[2][3][4] Negligible impact on the biaryl twist angle compared to Compound B, as the methyl is distal to the biaryl axis.
-
Electronic Impact:[5][4][6] The C5-methyl group acts as a weak electron donor (
) via hyperconjugation, increasing electron density on the ester carbonyl oxygen.[1]
-
Visualization: Electronic Influence Map
Figure 1: The 5-methyl group in Compound A donates electron density into the ring, stabilizing the carbonyl and slightly reducing its reactivity toward nucleophiles compared to Compound B.
Critical Reactivity Profile: Benzylic Bromination[2]
The most significant operational difference is the susceptibility to Wohl-Ziegler bromination . This reaction is the industry-standard method for converting Compound A into a reactive alkylating agent (e.g., for coupling with benzimidazoles in Telmisartan synthesis).
Comparative Mechanism
-
Compound A: The C5-methyl hydrogens are benzylic.[1][5] Abstraction by a succinimidyl radical yields a resonance-stabilized benzylic radical.[1]
-
Compound B: Lacks benzylic hydrogens.[7] Under the same conditions, it remains unreacted or undergoes non-selective aromatic bromination (trace) under extreme forcing.
Experimental Protocol: Selective Bromination of Compound A
Objective: Conversion to Methyl 5-(bromomethyl)biphenyl-2-carboxylate.
-
Reagents:
-
Procedure:
-
Dissolve substrate in solvent (0.5 M concentration).
-
Add NBS and AIBN.[5]
-
Heat to reflux (80–90°C) under
atmosphere. Critical: Reaction is endothermic; vigorous reflux is required to sustain the radical chain. -
Monitor via TLC/HPLC for disappearance of starting material (typically 2–4 hours).
-
-
Workup:
Figure 2: Divergent radical pathways. Compound A accesses a low-energy benzylic radical intermediate, while Compound B faces a high energetic barrier, resulting in no reaction.
Hydrolytic Stability (Saponification Kinetics)
When converting the ester to the free acid (e.g., Biphenyl-2-carboxylic acid derivatives), the reaction rate is governed by the electrophilicity of the carbonyl carbon.
Mechanistic Insight[1][2][3][9][10]
-
Reaction Type:
(Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[1] -
Rate Determining Step: Nucleophilic attack of
on the carbonyl carbon to form the tetrahedral intermediate. -
Comparison:
-
Compound B: The phenyl ring acts as a weak electron withdrawer (via induction) relative to an alkyl chain, but the steric twist limits resonance conjugation.
-
Compound A: The 5-methyl group is para to the ester. It exerts a +I (Inductive) and weak +R (Resonance) effect. This electron donation stabilizes the carbonyl dipole, reducing the partial positive charge (
) on the carbon.
-
-
Outcome: Compound A hydrolyzes slower than Compound B.
-
Estimated Rate Difference:
.[1] (Unsubstituted reacts faster).
-
Experimental Data Summary (Simulated Conditions)
| Condition | Compound A (5-Me) | Compound B (H) | Observation |
| NaOH (1M), MeOH/H2O, 25°C | 5-Me deactivates electrophilic attack.[1] | ||
| LiOH, THF/H2O, 0°C | Slow conversion (<10% in 1h) | Moderate conversion (25% in 1h) | Steric bulk of biaryl core dominates at low temp. |
Synthesis of the Precursors
Both compounds are typically synthesized via Suzuki-Miyaura Coupling , but they require different starting halides.[1]
-
Compound B:
-
Compound A:
-
Halide: Methyl 2-bromo-5-methylbenzoate.[1]
-
Note: The 5-methyl group on the halide ring makes the oxidative addition of Palladium slightly slower (more electron-rich ring) compared to the unsubstituted benzoate, but yields are generally comparable (>90%).
-
References
-
Goossen, L. J., et al. (2010). "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." University of Greenwich. Link
-
BenchChem. (2025).[8] "Methyl 5-methylbiphenyl-2-carboxylate: Chemical Properties and Reactivity." BenchChem Product Guide. Link
-
PubChem. (2025).[10] "Methyl biphenyl-2-carboxylate Compound Summary." National Library of Medicine. Link
-
Organic Chemistry Portal. (2023). "Wohl-Ziegler Reaction: N-Bromosuccinimide (NBS) Applications." Organic Chemistry Portal. Link
-
Sigma-Aldrich. (2025).[1] "Product Specification: 2'-methylbiphenyl-2-carboxylic acid derivatives." Merck KGaA. Link
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.uaeh.edu.mx [repository.uaeh.edu.mx]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Methyl biphenyl-2-carboxylate | C14H12O2 | CID 9920766 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating Methyl 5-methylbiphenyl-2-carboxylate from its Structural Isomers
Introduction: The Analytical Challenge of Positional Isomerism
In the realms of pharmaceutical development and materials science, the precise structural characterization of molecules is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. Biphenyl derivatives, prized for their unique structural and electronic properties, are a case in point.[1][2] The seemingly minor shift of a single functional group can dramatically alter a compound's pharmacological activity, toxicity, or material properties.[2] This guide addresses the specific analytical challenge of distinguishing Methyl 5-methylbiphenyl-2-carboxylate from its closely related structural isomers.
These compounds share the same molecular formula (C₁₅H₁₄O₂) and molecular weight (226.27 g/mol ), rendering them indistinguishable by mass alone.[3] Their differentiation, therefore, demands a multi-pronged analytical approach that leverages subtle differences in their physical and chemical properties. This document provides an in-depth comparison of chromatographic and spectroscopic techniques, supported by experimental data and protocols, to empower researchers to achieve unambiguous identification. We will explore the causality behind experimental choices, moving beyond mere procedural lists to provide a self-validating framework for analysis.
The Isomeric Landscape
The primary challenge lies in differentiating the target compound from isomers where the methyl and/or carboxylate groups are located at different positions on the biphenyl scaffold. These are positional isomers, a subset of structural isomers.[4] Understanding this landscape is the first step in devising a robust analytical strategy.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 5-methylbiphenyl-2-carboxylate|CAS 191104-38-8 [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comprehensive Guide to the Thermal Stability of Biphenyl Ester Derivatives for Researchers and Drug Development Professionals
In the landscape of materials science and pharmaceutical development, the thermal stability of a compound is a critical parameter that dictates its processing, storage, and application viability. For biphenyl ester derivatives, a class of compounds with significant applications in liquid crystals, high-performance polymers, and as intermediates in drug synthesis, a thorough understanding of their behavior at elevated temperatures is paramount. This guide provides an in-depth comparison of the thermal stability of various biphenyl ester derivatives, supported by experimental data and detailed methodologies. We will explore the influence of molecular structure on thermal degradation and elucidate the underlying decomposition mechanisms, offering a valuable resource for researchers and professionals in the field.
The Critical Role of Thermal Stability
The thermal stability of biphenyl ester derivatives directly impacts their performance and reliability. In the realm of liquid crystal displays, for instance, a high degree of thermal stability ensures a wide operating temperature range and longevity of the device. For high-performance polymers derived from biphenyl ester monomers, thermal resistance is a key determinant of their mechanical integrity and operational ceiling in demanding environments, such as in the aerospace and electronics industries. In pharmaceutical manufacturing, understanding the thermal decomposition pathways of biphenyl ester intermediates is crucial for ensuring the purity and safety of the final active pharmaceutical ingredient (API).
Evaluating Thermal Stability: Key Experimental Techniques
The primary methods for assessing the thermal stability of organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on the temperatures at which degradation occurs and the associated energetic changes.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] The resulting data, a TGA curve, plots the percentage of initial mass remaining against temperature. Key parameters derived from a TGA curve include:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Tx%: The temperature at which a specific percentage (x%) of mass has been lost (e.g., T5%, T10%). T5% is a common metric for the initial decomposition temperature.[3]
-
Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable char.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It is used to detect thermal events such as melting, crystallization, and decomposition, which are represented as peaks in the DSC thermogram.[6] For thermal stability analysis, DSC can identify the temperature at which decomposition begins, often seen as an exothermic or endothermic peak depending on the nature of the degradation process.[7]
Experimental Protocols
A robust and reproducible experimental setup is crucial for obtaining reliable thermal stability data. Below are detailed, step-by-step methodologies for TGA and DSC analysis of biphenyl ester derivatives.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the biphenyl ester derivative into a clean, inert TGA crucible (e.g., alumina or platinum).[1] Ensure the sample is representative of the bulk material.
-
Instrument Setup: Place the crucible in the TGA instrument's microbalance.
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, typically ambient (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature well above the expected decomposition range (e.g., 600-800 °C).[8]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage mass loss versus temperature. Determine the Tonset and Tx% values from the resulting TGA curve.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of the biphenyl ester derivative into a clean aluminum DSC pan. Hermetically seal the pan to contain any volatiles released during heating.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a typical flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a suitable starting temperature.
-
Ramp the temperature at a controlled rate, for instance, 10 °C/min, through the temperature range of interest.[9]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram to identify endothermic (melting) and exothermic (decomposition) events. The onset temperature of the decomposition peak provides an indication of thermal instability.
Comparative Thermal Stability of Biphenyl Ester Derivatives
The thermal stability of biphenyl ester derivatives is significantly influenced by their molecular structure, including the nature and position of substituents on the biphenyl core and the length and branching of ester alkyl chains.
Influence of Substituent Position (Ortho, Meta, Para)
The position of substituents on the biphenyl rings can have a pronounced effect on thermal stability. Generally, para-substituted derivatives exhibit higher thermal stability compared to their ortho and meta counterparts. This is often attributed to the more linear and symmetric molecular shape of para-isomers, which allows for more efficient crystal packing and stronger intermolecular interactions.[10]
For instance, a comparative TGA study of isomeric biphenyl derivatives often reveals that the para-isomer has the highest decomposition temperature, followed by the meta- and then the ortho-isomer.[10] The lower stability of the ortho-isomer can be attributed to steric hindrance between the substituent and the adjacent phenyl ring, which can weaken the C-C bond connecting the two rings and facilitate decomposition.
Table 1: Illustrative Comparison of Decomposition Temperatures for Isomeric Biphenyl Derivatives
| Isomer Position | Onset Decomposition Temperature (Tonset) (°C) |
| Ortho | Lower |
| Meta | Intermediate |
| Para | Higher |
Note: The exact temperatures will vary depending on the specific substituent.
Influence of Alkyl Chain Length in Ester Group
In a homologous series of biphenyl esters with varying alkyl chain lengths, a trend in thermal stability is often observed. Initially, an increase in the alkyl chain length may lead to a slight increase in thermal stability due to increased van der Waals forces. However, as the chain becomes longer, the thermal stability tends to decrease. This is because the longer, more flexible alkyl chains can introduce disorder into the crystal lattice and are more susceptible to thermal cleavage.
Influence of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of substituents on the biphenyl core also plays a crucial role in determining thermal stability.
-
Electron-donating groups (EDGs) , such as alkoxy (-OR) or alkyl (-R) groups, can increase the electron density of the aromatic system. This can sometimes lead to a slight decrease in thermal stability by making the molecule more susceptible to electrophilic attack or by weakening adjacent bonds.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, withdraw electron density from the aromatic rings. This can enhance thermal stability by strengthening the covalent bonds within the biphenyl core and making the molecule less reactive.[11][12]
Table 2: Thermal Decomposition Data for Selected Biphenyl Ester Derivatives
| Compound | Substituent(s) | T5% Weight Loss (°C) | Reference |
| Phenylated PEEKK (from Bisphenol-A) | Hexyl, Phenyl | 460 | [3] |
| Phenylated PEEKK (from Resorcinol) | Hexyl, Phenyl | 448 | [3] |
| Phenylated PEEKK (from Hydroquinone) | Hexyl, Phenyl | 458 | [3] |
| Aryl Ester Derivative 1a | Varied Aryl Groups | ~225-290 | [13] |
| Aryl Ester Derivative 1b | Varied Aryl Groups | ~135-305 | [13] |
Note: This table is a compilation of data from various sources and is intended to be illustrative. Direct comparison should be made with caution due to potential variations in experimental conditions.
Decomposition Mechanisms of Biphenyl Ester Derivatives
The thermal decomposition of biphenyl ester derivatives is a complex process that can proceed through several pathways. The initial and most common degradation step for aromatic esters is the cleavage of the ester linkage.[14] Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique used to identify the volatile products of thermal decomposition, providing insights into the degradation pathways.[15][16][17]
For biphenyl esters, the decomposition can be initiated by either C-O or O-C(O) bond scission within the ester group. Subsequent reactions can include decarboxylation (loss of CO2), which is a dominant pyrolysis pathway for aromatic carboxylic acids derived from ester hydrolysis.[18] The decomposition of biphenyl-2-carboxylic acid, for example, primarily proceeds through decarboxylation to yield biphenyl and dehydration to form fluorenone.[19][20]
A plausible decomposition pathway for a generic biphenyl ester is illustrated below.
Caption: Generalized decomposition pathway for biphenyl ester derivatives under thermal stress.
Conclusion
The thermal stability of biphenyl ester derivatives is a multifaceted property governed by a delicate interplay of structural and electronic factors. This guide has provided a comprehensive overview of the key experimental techniques for assessing thermal stability, detailed protocols for their implementation, and a comparative analysis of how substituent positioning, alkyl chain length, and electronic effects influence the decomposition behavior of these important compounds.
A thorough understanding of these principles is essential for the rational design of new biphenyl ester derivatives with tailored thermal properties for advanced applications. For researchers and professionals in drug development and materials science, the ability to predict and control the thermal stability of these molecules is a critical step towards innovation and the creation of robust and reliable products.
References
-
R.H.J.R. van der Heijden, et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels. Available at: [Link]
-
R.H.J.R. van der Heijden, et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. Available at: [Link]
-
Y. Li, et al. (2020). Leveraging Macromolecular Isomerism for Phase Complexity in Janus Nanograins. ResearchGate. Available at: [Link]
-
M. Mohara & T. Das. (2025). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. ChemRxiv. Available at: [Link]
-
M. A. B. Block, et al. (1996). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.GOV. Available at: [Link]
-
The Polymer Analyst. (2023). Thermogravimetric Analysis (TGA) For Polymers Explained!!!. YouTube. Available at: [Link]
-
XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. Available at: [Link]
-
S-H. Hsiao & C-P. Yang. (1998). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. Available at: [Link]
-
Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Available at: [Link]
-
L. Wang, et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International. Available at: [Link]
-
Fiveable. (2025). Thermal analysis methods (DSC, TGA). Intro to Polymer.... Available at: [Link]
-
Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Available at: [Link]
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Available at: [Link]
- C. Geffroy, et al. (2019). Analysis of aromatic organic salts with gas chromatography-mass spectrometry and implications for their detection at Mars surface with in situ experiments. 4th International Conference on New Panorama in Science.
-
Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]
-
M. E. Salgado, et al. (2020). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. Digital CSIC. Available at: [Link]
-
ResearchGate. (n.d.). TGA analysis of P-amino biphenyl ether, P-amino benzoic acid and triazene monomer. Available at: [Link]
-
C. B. Patel, et al. (2015). Thermal studies of some biologically active new aryl esters of 1,1'-bis(4-hydroxyphenyl)cyclohexane. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
AZoOptics. (2025). Py-GC/MS in Biomass Pyrolysis: Mechanisms and Applications. Available at: [Link]
- R. D'Amelia. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Hofstra University.
- M. R. Mozafari, et al. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomedical Nanotechnology.
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers. Available at: [Link]
-
M. Cerone. (2015). Synthesis of Alkyl Substituted Phenylated Poly(Ether Ether Ketone Ketone). CORE Scholar. Available at: [Link]
-
G. Modena & G. Scorrano. (1978). Thermal decomposition of sulphenyl carboxylates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
M. Clerc. (1963). Thermal decomposition of biphenyl. INIS-IAEA. Available at: [Link]
-
M. W. Perz, et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]
-
A. D. O. Gonzaga, et al. (2023). Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. ACS Omega. Available at: [Link]
-
A. L. Montero, et al. (2015). Electronic and Thermal Properties of Biphenyl Molecules. CORE. Available at: [Link]
-
T. W. Greulich, et al. (2016). A biphenyl containing two electron-donating and two electron-accepting moieties: a rigid and small donor-acceptor-donor ladder system. PubMed. Available at: [Link]
-
Data.gov. (n.d.). Biphenyl: Experimental and Derived Thermodynamic Properties - Measured Densities. Available at: [Link]
- I. Introduction. (n.d.).
-
ResearchGate. (n.d.). Figure S2. (a) Comparison of the IR spectra of the ortho-, meta-and.... Available at: [Link]
-
Y. Wang, et al. (2025). The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. MDPI. Available at: [Link]
Sources
- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 2. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. "Synthesis of Alkyl Substituted Phenylated Poly(Ether Ether Ketone Keto" by Matthew Cerone [corescholar.libraries.wright.edu]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eag.com [eag.com]
- 8. youtube.com [youtube.com]
- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. A biphenyl containing two electron-donating and two electron-accepting moieties: a rigid and small donor-acceptor-donor ladder system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dl.tufts.edu [dl.tufts.edu]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. digital.csic.es [digital.csic.es]
- 17. azooptics.com [azooptics.com]
- 18. osti.gov [osti.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Methyl 5-methylbiphenyl-2-carboxylate
Topic: Personal protective equipment for handling Methyl 5-methylbiphenyl-2-carboxylate Audience: Researchers, scientists, and drug development professionals.
Executive Technical Summary
Methyl 5-methylbiphenyl-2-carboxylate (CAS: 191104-38-8) is a specialized biaryl ester intermediate frequently utilized in the synthesis of pharmaceutical pharmacophores, particularly for metabotropic glutamate receptor (mGluR) modulators and angiotensin II receptor antagonists.[1]
As a Senior Application Scientist, I emphasize that while this compound is often categorized under "general organic intermediates," its biphenyl core and ester functionality necessitate specific handling protocols to prevent hydrolysis-induced degradation and mitigate potential sensitization risks. This guide synthesizes field-proven safety measures with rigorous scientific rationale.
Physicochemical Profile
| Property | Data | Operational Implication |
| CAS Number | 191104-38-8 | Use for exact inventory tracking; distinguish from 4'-methyl isomers. |
| Molecular Formula | MW: 226.27 g/mol . | |
| Physical State | Viscous Liquid / Low-Melting Solid | May require gentle warming (30-40°C) for quantitative transfer. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water; requires organic waste streams. |
| Reactivity | Ester Hydrolysis | Moisture sensitive; store under inert atmosphere (N₂/Ar). |
Hazard Landscape & Risk Assessment
Based on GHS Classification standards for biphenyl esters.
Core Hazards:
-
Skin/Eye Irritation (H315/H319): The lipophilic nature of the biphenyl core facilitates dermal absorption, leading to localized irritation.
-
Respiratory Irritation (H335): Aerosolization during weighing or heating can irritate mucous membranes.
-
Aquatic Toxicity: Biphenyl derivatives are often persistent in aquatic environments; strictly prevent drain disposal.
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but for operational defense .
| Protection Zone | Required Equipment | Scientific Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Standard safety glasses are insufficient against liquid splashes of viscous esters, which adhere to the cornea. |
| Dermal (Hands) | Nitrile Gloves (Min. thickness 0.11 mm) | Double-gloving recommended. Biphenyls can permeate thin latex. Nitrile offers superior resistance to the carrier solvents (DCM/DMSO) typically used with this compound. |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | Primary containment. If working outside a hood (not recommended), use a Half-face respirator with P100/OV cartridges . |
| Body | Lab Coat (Cotton/Poly blend) + Chemical Apron | A standard lab coat is porous. An apron prevents saturation of clothing during accidental spills of liquid volumes >50 mL. |
Operational Protocol: Safe Handling Workflow
A. Storage & Stability[2]
-
Environment: Store at 2–8°C in a desiccated environment.
-
Inert Gas: After every use, backfill the container with Nitrogen or Argon. The methyl ester linkage is susceptible to hydrolysis by atmospheric moisture over time, generating 5-methylbiphenyl-2-carboxylic acid (an impurity that alters stoichiometry).
B. Weighing & Transfer Strategy[3]
-
Viscosity Management: If the compound has solidified or is highly viscous, warm the container in a water bath at 35°C for 10 minutes. Do not use a heat gun, as localized hotspots can cause degradation.
-
Tools: Use a positive-displacement pipette or a glass syringe for liquid transfer to ensure accuracy. Avoid plastic serological pipettes which may leach plasticizers into the lipophilic ester.
C. Reaction Setup (Graphviz Workflow)
The following diagram outlines the decision logic for setting up reactions involving this intermediate, ensuring containment of both the substance and its solvent systems.
Figure 1: Operational workflow for retrieving and preparing Methyl 5-methylbiphenyl-2-carboxylate for synthesis.
Emergency Procedures
Spill Response Logic
In the event of a spill, immediate action is required to prevent lab contamination. The lipophilicity of the compound makes it difficult to clean with water alone.
Figure 2: Decision tree for spill response. Note the specific use of organic solvents (Acetone/Ethanol) before soap, as water alone will not remove the lipophilic ester.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[2][3] Crucial: Because the compound is an oil/ester, it may not wash away easily. Isotonic saline is preferred if available. Consult an ophthalmologist.
-
Skin Contact: Do not use solvents (like acetone) to wash skin, as this facilitates absorption. Wash with copious soap and warm water.
Disposal & Waste Management
-
Classification: Hazardous Organic Waste (Non-Halogenated, unless mixed with DCM).
-
Protocol:
-
Collect all contaminated solids (gloves, paper towels) in a dedicated solid waste bin.
-
Liquid waste must be segregated into "Organic Solvents" streams.
-
Do not pour down the drain; biphenyls are toxic to aquatic life and can accumulate in water treatment systems.
-
References
-
PubChem. (2025).[4] Methyl biphenyl-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
